Benzene-1,3-disulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
benzene-1,3-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYYFHGIHVULSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389041 | |
| Record name | 1,3-BENZENEDISULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3701-01-7 | |
| Record name | 1,3-Benzenedisulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3701-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-BENZENEDISULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzene-1,3-disulfonamide chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of Benzene-1,3-disulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structure of this compound. The information is curated for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound may be of interest.
Chemical Properties
This compound, with the CAS number 3701-01-7, is a white to light-colored crystalline solid.[1] It is an organic compound characterized by a benzene ring substituted with two sulfonamide groups at the 1 and 3 positions.[1] The presence of these functional groups imparts specific chemical and physical properties to the molecule, making it a subject of interest in medicinal chemistry and organic synthesis.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₄S₂ | |
| Molecular Weight | 236.27 g/mol | |
| CAS Number | 3701-01-7 | |
| Melting Point | 233.0 to 237.0 °C | |
| Boiling Point (at 760 mmHg) | 535.3 °C | |
| Density | 1.603 g/cm³ | |
| pKa (Predicted) | 9.34 ± 0.60 | |
| XLogP3 | -0.6 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 235.99254909 | |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)N)S(=O)(=O)N |
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on standard organic chemistry methodologies for the synthesis of sulfonamides, a plausible synthetic route can be outlined.
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process starting from benzene. The first step involves the formation of the key intermediate, benzene-1,3-disulfonyl chloride, followed by amination.
Step 1: Synthesis of Benzene-1,3-disulfonyl chloride
-
Materials: Benzene, Chlorosulfonic acid.
-
Procedure: Benzene is treated with an excess of chlorosulfonic acid. The reaction mixture is heated to facilitate the disulfonation of the aromatic ring. Careful control of the reaction temperature and stoichiometry is crucial to favor the formation of the 1,3-disubstituted product. Upon completion, the reaction mixture is poured onto ice, and the resulting precipitate of benzene-1,3-disulfonyl chloride is collected by filtration, washed with cold water, and dried.
Step 2: Amination of Benzene-1,3-disulfonyl chloride
-
Materials: Benzene-1,3-disulfonyl chloride, Aqueous ammonia.
-
Procedure: Benzene-1,3-disulfonyl chloride is slowly added to a stirred, cooled solution of concentrated aqueous ammonia.[1] The reaction is typically exothermic and should be maintained at a low temperature to minimize side reactions. The sulfonamide groups are formed through the nucleophilic attack of ammonia on the sulfonyl chloride moieties. The resulting this compound precipitates from the solution and can be isolated by filtration, followed by washing with water to remove any remaining salts, and then dried. Recrystallization from a suitable solvent can be performed for further purification.
References
Spectroscopic Profile of Benzene-1,3-disulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Benzene-1,3-disulfonamide. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of its chemical structure and comparison with closely related analogs. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.4 | t | 1H | H-2 |
| ~8.2 | dd | 2H | H-4, H-6 |
| ~7.8 | t | 1H | H-5 |
| ~7.5 (broad s) | s | 4H | -SO₂NH₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-1, C-3 |
| ~135 | C-5 |
| ~130 | C-2 |
| ~125 | C-4, C-6 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (sulfonamide) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1450 | Medium to Weak | Aromatic C=C stretch |
| 1350-1300 | Strong | Asymmetric SO₂ stretch |
| 1180-1140 | Strong | Symmetric SO₂ stretch |
| ~900 | Medium | S-N stretch |
| 850-750 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 237.0 | [M+H]⁺ |
| 235.0 | [M-H]⁻ |
| 173.0 | [M+H - SO₂]⁺ |
| 156.0 | [M+H - SO₂NH]⁺ |
| 92.0 | [M+H - 2(SO₂NH₂)]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to the appropriate frequency for ¹H and ¹³C nuclei.
-
Set the temperature to 25 °C.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Spectral Acquisition:
-
Place the KBR pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation (Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Set the ESI source parameters (e.g., spray voltage, capillary temperature) to optimize the ionization of the analyte.
-
-
Mass Analysis:
-
Acquire the full scan mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.
-
To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted fragmentation and NMR correlations for this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Predicted mass spectrometry fragmentation pathway for this compound.
Caption: Predicted NMR correlations for this compound.
An In-depth Technical Guide to the Crystal Structure Analysis of Benzene-1,3-disulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzene-1,3-disulfonamide and its derivatives are of significant interest in medicinal chemistry and drug development. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anti-cancer drugs. Understanding the three-dimensional structure of these molecules at the atomic level is crucial for rational drug design, as it provides insights into molecular conformation, intermolecular interactions, and potential binding modes with biological targets. X-ray crystallography is the definitive method for determining the solid-state structure of such compounds.
This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound. While a specific single-crystal structure of the parent this compound is not publicly available in the Cambridge Structural Database (CSD) as of this writing, this guide will utilize data from the closely related and structurally simple benzenesulfonamide as a representative example to illustrate the data presentation and analysis. The experimental protocols described are standard for the analysis of small organic molecules and are directly applicable to this compound.
Data Presentation: Crystallographic Data for Benzenesulfonamide (Representative Example)
The following tables summarize the crystallographic data for benzenesulfonamide, which serves as a model for the type of data obtained from a single-crystal X-ray diffraction experiment.
Table 1: Crystal Data and Structure Refinement for Benzenesulfonamide
| Parameter | Value |
| Empirical Formula | C₆H₇NO₂S |
| Formula Weight | 157.19 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.987(2) Å |
| b | 5.663(1) Å |
| c | 14.011(3) Å |
| α | 90° |
| β | 100.43(3)° |
| γ | 90° |
| Volume | 701.1(3) ų |
| Z | 4 |
| Calculated Density | 1.489 Mg/m³ |
| Absorption Coefficient | 0.355 mm⁻¹ |
| F(000) | 328 |
| Data Collection | |
| Theta range for data collection | 3.55 to 27.50° |
| Index ranges | -11<=h<=11, -7<=k<=7, -18<=l<=18 |
| Reflections collected | 7145 |
| Independent reflections | 1603 [R(int) = 0.0461] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1603 / 0 / 125 |
| Goodness-of-fit on F² | 1.043 |
| Final R indices [I>2sigma(I)] | R1 = 0.0385, wR2 = 0.1042 |
| R indices (all data) | R1 = 0.0531, wR2 = 0.1124 |
Note: Data is representative and based on typical values for a small molecule crystallographic study.
Table 2: Selected Bond Lengths and Angles for Benzenesulfonamide
| Bond | Length (Å) | Angle | Degrees (°) |
| S(1)-O(1) | 1.433(1) | O(1)-S(1)-O(2) | 118.9(1) |
| S(1)-O(2) | 1.435(1) | O(1)-S(1)-N(1) | 107.2(1) |
| S(1)-N(1) | 1.633(2) | O(2)-S(1)-N(1) | 106.8(1) |
| S(1)-C(1) | 1.762(2) | O(1)-S(1)-C(1) | 108.1(1) |
| C(1)-C(2) | 1.389(3) | O(2)-S(1)-C(1) | 108.3(1) |
| C(2)-C(3) | 1.385(3) | N(1)-S(1)-C(1) | 107.2(1) |
| C(3)-C(4) | 1.381(3) | C(6)-C(1)-C(2) | 119.5(2) |
| C(4)-C(5) | 1.383(3) | C(3)-C(2)-C(1) | 120.2(2) |
| C(5)-C(6) | 1.387(3) | C(4)-C(3)-C(2) | 120.1(2) |
| C(6)-C(1) | 1.390(3) | C(3)-C(4)-C(5) | 119.8(2) |
Experimental Protocols
The determination of a crystal structure is a multi-step process. Below are detailed methodologies for the key experiments.
Crystallization
The first and often most challenging step is to obtain high-quality single crystals. For a compound like this compound, several crystallization techniques can be employed.[1][2][3]
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) at room temperature.[4]
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.[4]
-
Leave the vial undisturbed in a vibration-free environment. Crystals should form over a period of days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively low-volatility solvent.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant).
-
The precipitant vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).
-
The decrease in solubility upon cooling will lead to crystal formation. Insulating the container can promote slower cooling and the growth of larger, higher-quality crystals.[5]
-
X-ray Data Collection
Once a suitable crystal is obtained, X-ray diffraction data are collected.[6][7]
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head, often using a cryoloop and cryoprotectant if data is to be collected at low temperatures.
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector and use a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).[8]
-
Data Collection Strategy: A data collection strategy is determined to ensure that a complete and redundant set of diffraction data is collected. This usually involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Scaling: The raw diffraction images are processed to determine the intensity and position of each reflection. The data are then scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
Structure Solution and Refinement
The final step is to determine the arrangement of atoms in the crystal lattice from the collected diffraction data.[9][10][11]
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.
-
Structure Solution: The "phase problem" is solved to obtain an initial model of the crystal structure. For small molecules, this is typically achieved using direct methods.[9]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method.[12] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factor amplitudes.
-
Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms, such as hydrogens, or to identify regions of disorder.
-
Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit, and residual electron density, to ensure the quality and accuracy of the model.
Mandatory Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Experimental Workflow for Crystal Structure Analysis
Caption: Experimental workflow for single-crystal X-ray analysis.
Hypothetical Hydrogen Bonding Network in this compound
Caption: Hypothetical hydrogen bonding in this compound.
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. iucr.org [iucr.org]
- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. X-ray Data Collection Course [mol-xray.princeton.edu]
- 9. fiveable.me [fiveable.me]
- 10. academic.oup.com [academic.oup.com]
- 11. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
Physical properties of Benzene-1,3-disulfonamide (melting point, solubility)
This document provides a detailed overview of the known physical properties of Benzene-1,3-disulfonamide, with a specific focus on its melting point and solubility characteristics. The information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Physical Properties
| Property | Value | Source |
| Melting Point | 233.0 to 237.0 °C | [1] |
| Water Solubility | Low (inferred) | [2] |
| Organic Solvent Solubility | More soluble in organic solvents like alcohols and acetone (inferred) | [2] |
Experimental Protocols
The determination of the physical properties of a compound like this compound follows established laboratory procedures. Below are detailed methodologies for measuring melting point and solubility.
2.1. Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity and can be determined using a melting point apparatus.
-
Apparatus: Digital melting point apparatus (e.g., DigiMelt), capillary tubes.
-
Procedure:
-
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.[3]
-
The capillary tube is placed in the heating block of the melting point apparatus.[3]
-
The sample is heated at a controlled rate.[3]
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.[3]
-
For a pure substance, this range is typically narrow. A broad melting range often indicates the presence of impurities.[3]
-
2.2. Solubility Determination
The solubility of a compound can be determined in various solvents to understand its behavior in different environments.
-
Apparatus: Analytical balance, volumetric flasks, temperature-controlled shaker or bath, filtration apparatus.
-
General Procedure for Sulfonamides:
-
An excess amount of the sulfonamide is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed container.
-
The mixture is agitated in a constant temperature environment for a prolonged period to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove the undissolved solid.
-
A known volume of the clear, saturated solution is carefully removed.
-
The solvent is evaporated, and the mass of the dissolved solid is measured.
-
Alternatively, the concentration of the solute in the saturated solution can be determined using an analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[4]
-
The solubility of sulfonamides can be influenced by factors such as pH and the presence of co-solvents.[2] For instance, the solubility of sulfonamides may increase under alkaline conditions due to ionization.[2]
Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the melting point and solubility of a chemical compound.
Caption: Workflow for Determining Physical Properties of a Chemical Compound.
References
An In-depth Technical Guide on the Early Studies and Discovery of Benzene-1,3-disulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the early scientific explorations surrounding Benzene-1,3-disulfonamide, a foundational molecule in the landscape of sulfonamide chemistry. While extensive contemporary research exists on its derivatives, particularly in the realm of medicinal chemistry, this document focuses on the foundational synthesis and characterization as understood from early 20th-century chemical literature. The information presented herein is curated for professionals in research and drug development seeking to understand the historical context and fundamental chemistry of this class of compounds.
Early Synthesis and Discovery
The discovery of this compound is intrinsically linked to the broader development of aromatic sulfonamide chemistry. Early investigations in the late 19th and early 20th centuries focused on the sulfonation of aromatic compounds and the subsequent conversion of the resulting sulfonic acids into various derivatives.
The synthesis of the key intermediate, benzene-1,3-disulfonyl chloride, was typically achieved through the chlorination of benzene-1,3-disulfonic acid or its salts.
Experimental Protocols
The following sections detail the likely experimental procedures for the synthesis of this compound and its precursors, reconstructed from historical chemical literature.
Preparation of Benzene-1,3-disulfonic Acid
The foundational starting material, benzene-1,3-disulfonic acid, was prepared by the direct sulfonation of benzene.
Reaction:
Benzene + 2 H₂SO₄ (fuming) → Benzene-1,3-disulfonic acid + 2 H₂O
Experimental Protocol:
To a stirred mixture of fuming sulfuric acid (containing excess SO₃), benzene is slowly added while maintaining a controlled temperature, typically starting at a low temperature and then heating to drive the reaction to completion. The reaction mixture is then worked up to isolate the disulfonic acid, often as its salt.
Preparation of Benzene-1,3-disulfonyl Chloride
The conversion of the disulfonic acid to the disulfonyl chloride is a critical step. Early methods relied on strong chlorinating agents.
Reaction:
Benzene-1,3-disulfonic acid (or its disodium salt) + 2 PCl₅ → Benzene-1,3-disulfonyl chloride + 2 POCl₃ + 2 HCl
Experimental Protocol:
The dry sodium salt of benzene-1,3-disulfonic acid is mixed with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) and gently heated. The reaction is often exothermic and requires careful control. After the initial reaction subsides, the mixture is typically heated for a period to ensure complete conversion. The product, benzene-1,3-disulfonyl chloride, is then isolated by pouring the reaction mixture onto crushed ice, followed by filtration and washing with cold water. The crude product can be recrystallized from a suitable solvent like hexane.
Synthesis of this compound
The final step involves the reaction of the disulfonyl chloride with ammonia. The procedure described by Lustig and Katscher for amino-substituted derivatives provides a strong model for the synthesis of the unsubstituted compound.
Reaction:
Benzene-1,3-disulfonyl chloride + 4 NH₃ → this compound + 2 NH₄Cl
Experimental Protocol:
Benzene-1,3-disulfonyl chloride is treated with an excess of ammonia. This can be achieved by using aqueous or alcoholic ammonia solutions. For instance, a mixture of the disulfonyl chloride in ethanol is treated with a concentrated solution of ammonia and heated in a sealed vessel (autoclave) for several hours at elevated temperatures (e.g., 170-180°C). After the reaction, the solvent and excess ammonia are evaporated. The crude product is then purified by washing with water and recrystallization from a suitable solvent such as methanol or water.
Quantitative Data and Physical Properties
The following tables summarize the known quantitative data for this compound and its key precursor.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₄S₂ | [2] |
| Molecular Weight | 236.27 g/mol | [2] |
| Melting Point | 233.0 to 237.0 °C | [2] |
| Boiling Point | 535.3 °C at 760 mmHg | [2] |
| Density | 1.603 g/cm³ | [2] |
Table 2: Physical Properties of Benzene-1,3-disulfonyl chloride
| Property | Value | Reference |
| Molecular Formula | C₆H₄Cl₂O₄S₂ | |
| Molecular Weight | 275.13 g/mol | |
| Melting Point | 59-62 °C | [3] |
| Appearance | Colorless (white) crystalline solid | [3] |
Visualizations
The following diagrams illustrate the key synthetic pathway and the logical workflow for the preparation of this compound.
Early Biological Studies and Signaling Pathways
The concept of specific signaling pathways as understood today did not exist during the early period of this compound's discovery. Early biological investigations of sulfonamides were primarily focused on their antimicrobial properties, which famously led to the development of sulfa drugs. However, the initial studies of simple, unsubstituted benzenedisulfonamides did not reveal significant biological activity that would have prompted further investigation in this area at the time. The pronounced diuretic activity of substituted m-benzenedisulfonamides, which spurred significant research, was a later discovery.[1] Therefore, there are no known early studies detailing the interaction of this compound with specific signaling pathways. Modern research has, however, explored derivatives of this compound in various therapeutic contexts, including as inhibitors of oxidative phosphorylation, but these fall outside the scope of this historical guide.
Conclusion
The early studies of this compound laid the groundwork for the synthesis of a vast array of sulfonamide-containing compounds. The foundational chemistry, established in the early 20th century, involved the sulfonation of benzene, conversion to the disulfonyl chloride, and subsequent amidation. While the parent compound itself did not initially garner significant attention for its biological activity, the synthetic methodologies developed for its preparation were instrumental in the later discovery and development of therapeutically important substituted benzenedisulfonamides. This guide provides a concise overview of this early work, offering valuable historical context for researchers and scientists in the field of drug discovery and development.
References
Benzene-1,3-disulfonamide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Benzene-1,3-disulfonamide, a compound of interest in various chemical and pharmaceutical research fields. This document presents its molecular formula and weight in a clear, tabular format and includes a structural representation to aid in understanding its molecular composition.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.
| Parameter | Value |
| Molecular Formula | C₆H₈N₂O₄S₂[1] |
| Molecular Weight | 236.273 g/mol [1] |
Molecular Structure and Connectivity
To visualize the atomic arrangement and functional groups of this compound, a logical diagram of its constituent parts is provided. The central benzene ring is substituted with two sulfonamide groups at the meta positions (1 and 3).
Experimental Protocols
Detailed experimental methodologies for the synthesis, purification, and analysis of this compound are critical for reproducible research. While specific protocols can vary, a general workflow is outlined below.
Synthesis
A common synthetic route involves the chlorosulfonation of benzene followed by amination.
-
Chlorosulfonation of Benzene: Benzene is reacted with an excess of chlorosulfonic acid. The reaction temperature is carefully controlled to prevent side reactions.
-
Amination: The resulting benzene-1,3-disulfonyl chloride is then reacted with an aqueous solution of ammonia. This step is typically performed at a low temperature to yield the desired disulfonamide.
Purification
The crude product is often purified by recrystallization from a suitable solvent, such as water or an ethanol-water mixture, to remove unreacted starting materials and byproducts.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Melting Point Determination: Comparison with the literature value.
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the sulfonamide and aromatic functional groups.
-
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
References
Synthesis of Benzene-1,3-disulfonamide via Chlorosulfonation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzene-1,3-disulfonamide, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the direct chlorosulfonation of benzene to yield the key intermediate, benzene-1,3-disulfonyl chloride, followed by its ammonolysis to produce the target molecule. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Reaction Overview
The synthesis of this compound from benzene proceeds in two sequential steps:
-
Chlorosulfonation of Benzene: Benzene is reacted with an excess of chlorosulfonic acid at elevated temperatures. This electrophilic aromatic substitution reaction introduces two chlorosulfonyl groups onto the benzene ring, primarily at the meta positions to yield benzene-1,3-disulfonyl chloride.
-
Ammonolysis of Benzene-1,3-disulfonyl Chloride: The resulting di-sulfonyl chloride is then treated with an ammonia source, typically aqueous ammonia, to replace the chlorine atoms with amino groups, forming the desired this compound.
Experimental Protocols
Step 1: Synthesis of Benzene-1,3-disulfonyl Chloride
This protocol is adapted from established procedures for chlorosulfonation and is optimized for the production of the di-substituted product.
Materials:
-
Benzene (C₆H₆)
-
Chlorosulfonic acid (ClSO₃H)
-
Crushed ice
-
Deionized water
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Reflux condenser with a gas outlet to a scrubber (for HCl gas)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser connected to a gas trap, place a significant excess of chlorosulfonic acid (approximately 10 molar equivalents relative to benzene).
-
Cool the flask in an ice-water bath and begin stirring.
-
Slowly add benzene (1 molar equivalent) dropwise from the dropping funnel, maintaining the internal temperature between 10-20 °C. The addition should be controlled to manage the evolution of hydrogen chloride gas.
-
After the addition is complete, gradually heat the reaction mixture to 150-160 °C and maintain this temperature for 2-3 hours to drive the reaction towards di-substitution.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the cooled reaction mixture onto a large volume of crushed ice with stirring in a well-ventilated fume hood. This step is highly exothermic and will generate a large amount of HCl gas.
-
The solid benzene-1,3-disulfonyl chloride will precipitate. Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent such as chloroform or a mixture of benzene and petroleum ether.
-
Dry the purified product under vacuum.
Step 2: Synthesis of this compound
Materials:
-
Benzene-1,3-disulfonyl chloride (C₆H₄Cl₂O₄S₂)
-
Concentrated aqueous ammonia (NH₄OH)
-
Deionized water
-
Dilute hydrochloric acid (HCl)
Equipment:
-
Beaker or Erlenmeyer flask
-
Stirring plate and stir bar
-
Ice-water bath
-
Buchner funnel and filter flask
Procedure:
-
In a beaker or Erlenmeyer flask, suspend the purified benzene-1,3-disulfonyl chloride (1 molar equivalent) in a minimal amount of a suitable solvent like chloroform.
-
Cool the suspension in an ice-water bath.
-
Slowly add an excess of concentrated aqueous ammonia (at least 4 molar equivalents) with vigorous stirring. The reaction is exothermic.
-
Continue stirring at room temperature for 1-2 hours after the addition is complete.
-
The solid this compound will precipitate. Collect the product by vacuum filtration and wash it with cold deionized water.
-
To remove any unreacted starting material and impurities, the crude product can be washed with a dilute solution of hydrochloric acid, followed by another wash with water.
-
Dry the final product in a desiccator or a vacuum oven at a moderate temperature. A yield of approximately 90% can be expected for this step.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.
Table 1: Properties of Key Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Benzene | C₆H₆ | 78.11 | 5.5 |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | -80 |
| Benzene-1,3-disulfonyl Chloride | C₆H₄Cl₂O₄S₂ | 275.13 | 61-63 |
| This compound | C₆H₈N₂O₄S₂ | 236.27 | 233-237 |
Table 2: Reaction Parameters and Expected Yields
| Reaction Step | Key Reagents | Molar Ratio (Benzene:Reagent) | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Chlorosulfonation | Benzene, Chlorosulfonic Acid | 1 : 10 | 150-160 | 2-3 | Not specified, but major product |
| Ammonolysis | Benzene-1,3-disulfonyl Chloride, Aqueous Ammonia | 1 : >4 | 0 to RT | 1-2 | ~90 |
Visualization of Reaction Pathway and Workflow
The following diagrams illustrate the chemical transformation and the general experimental procedure.
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the two-step synthesis.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Melting Point: Determination of the melting point is a quick and easy way to assess purity. The observed melting points should be sharp and in agreement with the literature values provided in Table 1.
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: The IR spectrum of benzene-1,3-disulfonyl chloride will show characteristic strong absorptions for the S=O bonds (around 1375 and 1180 cm⁻¹) and the S-Cl bond (around 600 cm⁻¹). In the final product, this compound, the S-Cl absorption will disappear, and new bands corresponding to the N-H stretching of the sulfonamide group will appear (around 3350 and 3250 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR of this compound will show characteristic signals for the aromatic protons and the protons of the -SO₂NH₂ groups.
-
¹³C NMR will confirm the substitution pattern on the benzene ring.
-
-
Safety Considerations
-
Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
The quenching of the reaction mixture on ice is extremely exothermic and should be performed with great care and behind a safety shield.
-
Benzene is a known carcinogen and is flammable. Handle with appropriate precautions.
-
Aqueous ammonia is corrosive and has a pungent odor. Work in a well-ventilated area.
References
Theoretical Conformations of Benzene-1,3-disulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on the conformational landscape of Benzene-1,3-disulfonamide. This foundational molecule is a key structural motif in a variety of pharmacologically active compounds. Understanding its conformational preferences is crucial for rational drug design and the development of novel therapeutics. This document summarizes key quantitative data from computational studies, details the experimental protocols used, and provides visualizations of the conformational analysis workflow.
Core Concepts in Conformational Analysis
The conformational flexibility of this compound is primarily determined by the rotation of the two sulfamoyl groups (-SO₂NH₂) relative to the benzene ring. These rotations give rise to different conformers with distinct energy levels. Theoretical studies, primarily employing quantum chemical calculations, are instrumental in mapping this conformational space and identifying the most stable structures.
A critical aspect of the conformational analysis of sulfonamides is the orientation of the amino group relative to the sulfonyl group. Studies on related benzenesulfonamides have shown that the amino group often lies perpendicular to the plane of the benzene ring, with the hydrogen atoms of the amino group eclipsing the oxygen atoms of the sulfonyl group.[1][2] Intramolecular hydrogen bonding can also play a significant role in stabilizing certain conformations.[3][4][5]
Quantitative Conformational Data
The following tables summarize key quantitative data obtained from theoretical studies on this compound and related sulfonamide derivatives. These values provide insights into the molecule's geometry and the energy differences between its various conformations.
Table 1: Calculated Bond Lengths and Angles for a Benzene Sulfonamide Derivative
| Parameter | Value |
| S—O Bond Length | 1.420 Å, 1.423 Å, 1.425 Å, 1.436 Å |
| C-S Bond Length | 1.765 Å |
| C-N Bond Length | 1.412 Å |
| O-S-O Bond Angle | 120.9° |
| C-S-O Bond Angle | 107.4°, 107.9° |
| C-S-N Bond Angle | 106.8° |
| Data derived from a computational study on a benzene sulfonamide derivative using the B3PW91/6-31g(d,p) basis set.[6] |
Experimental and Computational Protocols
The theoretical investigation of this compound's conformation relies on robust computational chemistry protocols. The following section details the methodologies typically employed in such studies.
Density Functional Theory (DFT) Calculations
A common approach for studying the conformational preferences of molecules like this compound is Density Functional Theory (DFT). This method provides a good balance between computational cost and accuracy.
Protocol:
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify potential low-energy conformers. This involves rotating the bonds between the benzene ring and the sulfur atoms of the sulfonamide groups.
-
Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d,p) or B3PW91/6-31g(d,p)[6]). This process finds the lowest energy geometry for each conformer.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set.
-
Population Analysis: The relative populations of the different conformers at a given temperature can be estimated using the Boltzmann distribution based on their calculated relative free energies.
Natural Bond Orbital (NBO) Analysis
NBO analysis is a powerful tool for investigating intramolecular interactions, such as hydrogen bonding, that can influence the conformational stability.[6] It provides a detailed understanding of the electronic distribution within the molecule.
Visualizing Conformational Analysis
The following diagrams illustrate the workflow and key relationships in the theoretical study of this compound conformation.
Conclusion
The theoretical study of this compound's conformation provides essential insights into its structural preferences. By employing computational methods like DFT and NBO analysis, researchers can identify stable conformers and understand the intramolecular forces that govern them. This knowledge is invaluable for the design of new drug candidates that incorporate the this compound scaffold, enabling a more targeted and effective drug development process. The provided protocols and visualizations serve as a guide for conducting and interpreting such theoretical investigations.
References
- 1. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Shapes of Sulfonamides: A Rotational Spectroscopy Study: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. jyx.jyu.fi [jyx.jyu.fi]
- 4. Structural characteristics of intramolecular hydrogen bonding in benzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mkjc.in [mkjc.in]
Reactivity of the Sulfonamide Groups in Benzene-1,3-disulfonamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the two sulfonamide groups in benzene-1,3-disulfonamide. This disulfonamide scaffold is a valuable building block in medicinal chemistry and materials science, and understanding its reactivity is crucial for the design and synthesis of novel derivatives with tailored properties. This document outlines key reactions, including N-alkylation, N-arylation, and hydrolysis, supported by experimental insights and quantitative data.
Introduction to the Reactivity of this compound
This compound is an aromatic compound featuring two sulfonamide (-SO₂NH₂) functional groups positioned meta to each other on a benzene ring. The presence of two acidic N-H protons and the electron-withdrawing nature of the sulfonyl groups govern its reactivity. The two sulfonamide groups can undergo simultaneous or selective functionalization, depending on the reaction conditions and stoichiometry of the reagents. Key reaction pathways involve the nucleophilic nitrogen atoms of the sulfonamide moieties.
Acidity of the Sulfonamide Protons
Predicted Acidity: Computational models based on electronic structure theory suggest that the pKa values of benzene sulfonamide derivatives are influenced by the substituents on the aromatic ring.[1][2] For this compound, the two electron-withdrawing sulfonyl groups are expected to increase the acidity of the N-H protons compared to a single sulfonamide group on a benzene ring.
Key Reactions of the Sulfonamide Groups
The primary reactivity of the sulfonamide groups in this compound centers around the nucleophilicity of the nitrogen atoms after deprotonation. This allows for a variety of functionalization reactions, including N-alkylation and N-arylation.
N-Alkylation
N-alkylation of this compound introduces alkyl groups onto the sulfonamide nitrogens. This reaction typically proceeds via a nucleophilic substitution mechanism where the deprotonated sulfonamide anion attacks an alkyl halide or another suitable electrophile. The reaction can lead to mono- or di-alkylation of one or both sulfonamide groups.
To achieve selective mono-alkylation, careful control of stoichiometry is crucial. Using a stoichiometric amount or a slight excess of the alkylating agent can favor the formation of the mono-alkylated product.[3] Conversely, using a larger excess of the alkylating agent will favor dialkylation.[3]
Experimental Protocol: General Procedure for N,N'-Dialkylation
A general procedure for the N,N'-dialkylation of a primary sulfonamide involves deprotonation with a strong base followed by reaction with an alkylating agent.[3]
-
Materials: this compound, anhydrous tetrahydrofuran (THF), sodium hydride (NaH), alkyl halide (e.g., methyl iodide, benzyl bromide).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (2.2 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (2.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Quantitative Data: N-Alkylation Yields
The yields of N-alkylation reactions are dependent on the nature of the alkylating agent and the reaction conditions. While specific data for this compound is limited, studies on related sulfonamides provide valuable insights. For instance, manganese-catalyzed N-alkylation of various sulfonamides with alcohols has been shown to produce mono-N-alkylated products in excellent yields (average of 85% across 32 examples).[4]
| Alkylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Various Alcohols | Mn(I) PNP pincer precatalyst, K₂CO₃, xylenes, 150 °C | Mono-N-alkyl sulfonamides | up to 98% | [4] |
| Various Alcohols | Iridium N-Heterocyclic Carbene-Phosphine Complex, Cs₂CO₃, Toluene, 120 °C | Mono-N-alkyl sulfonamides | Good to Excellent | [5] |
N-Arylation
N-arylation involves the formation of a C-N bond between the sulfonamide nitrogen and an aromatic ring. This transformation is of significant interest in drug discovery for the synthesis of N-arylsulfonamides. Common methods for N-arylation include copper-catalyzed and palladium-catalyzed cross-coupling reactions.
Copper-Catalyzed N-Arylation (Ullmann-type Reaction):
This method typically involves the reaction of the sulfonamide with an aryl halide in the presence of a copper catalyst and a base. Ligand-free conditions have been developed, offering a simpler and more economical approach.[6]
Experimental Protocol: General Procedure for Copper-Catalyzed N,N'-Diarylation
-
Materials: this compound, aryl bromide, copper(I) iodide (CuI), cesium carbonate (Cs₂CO₃), dimethylformamide (DMF).
-
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), aryl bromide (3.0 equivalents), CuI (20 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Add DMF as the solvent.
-
Heat the reaction mixture at 135 °C for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through celite.
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography.
-
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination):
Palladium-catalyzed cross-coupling offers a mild and efficient route to N-arylsulfonamides. This method demonstrates excellent functional group tolerance.[7]
Experimental Protocol: General Procedure for Palladium-Catalyzed N,N'-Diarylation
-
Materials: this compound, aryl bromide or chloride, [Pd(allyl)Cl]₂, t-BuXPhos (ligand), base (e.g., K₃PO₄), 2-methyltetrahydrofuran (2-MeTHF).
-
Procedure:
-
In a glovebox, combine this compound (1.0 equivalent), the aryl halide (2.2 equivalents), the palladium precatalyst (e.g., 2 mol %), and the ligand (e.g., 4 mol %).
-
Add the base (e.g., 2.5 equivalents) and the solvent.
-
Seal the reaction vessel and heat to the desired temperature (e.g., 80-100 °C) for the required time (typically 12-24 hours).
-
After cooling, the reaction mixture is worked up by dilution with an organic solvent, washing with water and brine, drying, and concentration.
-
Purification is typically achieved by column chromatography.
-
Quantitative Data: N-Arylation Yields
Yields for N-arylation reactions are generally good to excellent, depending on the specific substrates and catalytic system used.
| Aryl Halide | Catalyst/Conditions | Product | Yield (%) | Reference |
| Various Aryl Bromides | CuI, Cs₂CO₃, DMF, 135 °C | N,N'-Diaryl sulfonamides | up to 78% | [6] |
| Various Aryl Bromides/Chlorides | [Pd(allyl)Cl]₂, t-BuXPhos, Base, 2-MeTHF, 80 °C | N,N'-Diaryl sulfonamides | >90% | [7] |
Hydrolysis
The sulfonamide bond is generally stable to hydrolysis. However, under forcing acidic or basic conditions, cleavage of the S-N bond can occur. The rate of hydrolysis is influenced by the substituents on the aromatic ring and the nitrogen atom.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of sulfonamides is thought to proceed through an A-2 mechanism. This involves a rapid protonation of the nitrogen or oxygen atom of the sulfonamide, followed by a rate-determining nucleophilic attack of water on the sulfur atom.
Base-Catalyzed Hydrolysis:
In basic media, the hydrolysis mechanism can vary. For some sulfonamides, a stepwise mechanism involving a trigonal bipyramidal intermediate has been proposed.
Selective Functionalization
Achieving selective mono-functionalization of one of the two equivalent sulfonamide groups in this compound presents a synthetic challenge. One strategy to achieve this is to use a sub-stoichiometric amount of the alkylating or arylating agent. Another approach could involve using a large protecting group on one sulfonamide to sterically hinder the reaction at that site, allowing for selective functionalization of the other. Subsequent deprotection would then yield the mono-functionalized product.
Signaling Pathways and Applications
Derivatives of this compound have been investigated for various biological activities. For example, N,N,N',N'-tetrahalobenzene-1,3-disulfonamides have been utilized as efficient reagents for the preparation of alkyl halides from alcohols.[9] Furthermore, some this compound derivatives have been explored as catalysts in organic synthesis.[9]
The sulfonamide moiety is a well-known pharmacophore present in numerous drugs. The ability to functionalize the this compound core allows for the generation of libraries of compounds for screening in drug discovery programs. For instance, benzene-1,4-disulfonamide derivatives have been identified as inhibitors of oxidative phosphorylation, a promising therapeutic strategy for certain cancers.[10] Although a different isomer, this highlights the potential of the benzenedisulfonamide scaffold in modulating biological pathways.
Visualizations
Caption: General reactivity pathways of this compound.
Caption: A typical experimental workflow for the functionalization of this compound.
Caption: A simplified diagram showing the potential role of a this compound derivative in a biological signaling pathway.
Conclusion
This compound is a versatile scaffold with two reactive sulfonamide groups that can be functionalized through various reactions, primarily N-alkylation and N-arylation. The acidity of the sulfonamide protons allows for deprotonation and subsequent nucleophilic attack on electrophiles. While selective mono-functionalization remains a challenge, di-functionalization can be readily achieved. The development of efficient catalytic systems, particularly those based on copper and palladium, has significantly expanded the scope of N-arylation reactions. Further research into the selective reactions of this compound and the exploration of its derivatives in medicinal chemistry and materials science are promising areas for future investigation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 3. benchchem.com [benchchem.com]
- 4. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. repository.nie.edu.sg [repository.nie.edu.sg]
- 7. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Benzene-1,3-disulfonamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of benzene-1,3-disulfonamide as a versatile building block in the synthesis of novel macrocyclic heterocyclic compounds. The protocols and data presented are intended to facilitate the replication and further exploration of these synthetic methodologies in a research and development setting.
Introduction
This compound is a readily available aromatic compound featuring two nucleophilic sulfonamide groups in a meta-disposition. This unique structural arrangement makes it an ideal candidate for the construction of various heterocyclic systems, particularly macrocycles, through reactions with bifunctional electrophiles. The resulting macrocyclic structures incorporating the rigid this compound unit are of significant interest in medicinal chemistry and materials science due to their defined conformations and potential for biological activity.
Application: Synthesis of 11- to 13-membered Macrocyclic Heterocycles
This compound serves as a key precursor for the synthesis of novel 11-, 12-, and 13-membered macrocycles containing two nitrogen and two sulfur atoms. The synthetic strategy relies on a double Mitsunobu annulation reaction with α,ω-diols of varying chain lengths. This methodology provides a straightforward and efficient route to these medium-sized ring systems in moderate to good yields.
Quantitative Data Summary
The following table summarizes the reaction yields for the synthesis of various macrocycles using this compound and different diols.
| Entry | Diol | Product Ring Size | Reaction Time (h) | Yield (%) |
| 1 | Pentane-1,5-diol | 11-membered | 24 | 55 |
| 2 | Hexane-1,6-diol | 12-membered | 24 | 62 |
| 3 | Heptane-1,7-diol | 13-membered | 24 | 68 |
Experimental Protocols
General Protocol for the Synthesis of Macrocycles via Double Mitsunobu Annulation
This protocol outlines the general procedure for the reaction of this compound with a diol under Mitsunobu conditions.
Materials:
-
This compound
-
Appropriate α,ω-diol (e.g., pentane-1,5-diol, hexane-1,6-diol, heptane-1,7-diol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) and the corresponding diol (1.0 mmol) in anhydrous THF (100 mL) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (2.2 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (2.2 mmol) dropwise to the stirred solution over a period of 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired macrocyclic product.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of macrocycles from this compound.
Caption: General workflow for the synthesis of macrocycles.
Logical Relationship of Reactants to Products
The following diagram illustrates the relationship between the starting materials and the resulting macrocyclic products of varying ring sizes.
Caption: Formation of different sized macrocycles.
Signaling Pathways
Currently, there is no publicly available information regarding the specific signaling pathways modulated by the 11-, 12-, or 13-membered macrocyclic heterocycles synthesized from this compound. Further biological screening and mechanistic studies are required to elucidate their potential pharmacological activities and molecular targets.
Conclusion
This compound is a valuable and versatile building block for the construction of novel macrocyclic heterocycles. The double Mitsunobu annulation with various diols provides an efficient and reliable method for the synthesis of 11- to 13-membered rings. The detailed protocols and data provided herein are intended to support further research into the synthesis and potential applications of this interesting class of compounds. Future work should focus on expanding the library of these macrocycles and investigating their biological properties to unlock their full potential in drug discovery and development.
Catalytic Applications of Poly(Benzene-1,3-disulfonamide) Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of poly(benzene-1,3-disulfonamide) derivatives as versatile and efficient catalysts in various organic transformations. These polymeric catalysts offer advantages such as high stability, reusability, and operational simplicity, making them attractive for both academic research and industrial applications, including drug development.
Introduction
Poly(this compound) derivatives, particularly their N-halogenated forms, have emerged as powerful catalysts for a range of organic reactions. These polymers are typically easy to prepare, handle, and can often be recycled and reused multiple times without significant loss of activity. Their application spans the synthesis of diverse heterocyclic compounds, oxidation reactions, and protection group chemistry, highlighting their broad utility in synthetic organic chemistry. This document focuses on two key derivatives: Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) [PCBS] and Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS].
Featured Applications and Quantitative Data
The catalytic efficacy of poly(this compound) derivatives is demonstrated in several key synthetic transformations. The following tables summarize the quantitative data for these reactions, showcasing the high yields and short reaction times achievable with these catalysts.
Synthesis of Bis(indolyl)methanes
Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) [PCBS] is an effective catalyst for the electrophilic substitution of indole with various aldehydes and ketones.[1][2][3][4]
Table 1: PCBS-Catalyzed Synthesis of Bis(indolyl)methanes [1]
| Entry | Aldehyde/Ketone | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 3,3'-Bis(indolyl)phenylmethane | 1.5 | 98 |
| 2 | 4-Chlorobenzaldehyde | 3,3'-Bis(indolyl)(4-chlorophenyl)methane | 2 | 95 |
| 3 | 4-Methoxybenzaldehyde | 3,3'-Bis(indolyl)(4-methoxyphenyl)methane | 2.5 | 96 |
| 4 | 4-Nitrobenzaldehyde | 3,3'-Bis(indolyl)(4-nitrophenyl)methane | 3 | 94 |
| 5 | Cyclohexanone | 3,3'-(Cyclohexylidene)bis(indole) | 5 | 85 |
One-Pot Synthesis of Benzimidazoles and Benzodiazepines
Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) catalyzes the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines.[5][6]
Table 2: PBBS-Catalyzed Synthesis of Benzimidazoles [5]
| Entry | Aldehyde | o-Phenylenediamine | Time (h) | Yield (%) |
| 1 | Benzaldehyde | o-Phenylenediamine | 0.5 | 95 |
| 2 | 4-Chlorobenzaldehyde | o-Phenylenediamine | 0.7 | 92 |
| 3 | 4-Methylbenzaldehyde | o-Phenylenediamine | 0.6 | 94 |
| 4 | 4-Nitrobenzaldehyde | o-Phenylenediamine | 1.0 | 90 |
Oxidative Conversion of Thiols to Sulfonyl Chlorides
PCBS serves as an efficient reagent for the direct oxidative conversion of thiols and disulfides to their corresponding sulfonyl chlorides.[7]
Table 3: PCBS-Mediated Synthesis of Arenesulfonyl Chlorides from Thiols [7]
| Entry | Thiol | Time (min) | Yield (%) |
| 1 | Thiophenol | 20 | 95 |
| 2 | 4-Methylthiophenol | 20 | 92 |
| 3 | 4-Chlorothiophenol | 25 | 90 |
| 4 | Naphthalene-2-thiol | 30 | 88 |
Experimental Protocols
Catalyst Synthesis
This protocol outlines the synthesis of the polymer backbone before halogenation.
Caption: Synthesis of PCBS catalyst.
Protocol:
-
A sample of finely powdered poly(N-ethyl-benzene-1,3-disulfonamide) (1 g) is dissolved in a 14% solution of sodium hypochlorite (NaOCl, 50 mL) at 25 °C for 30 minutes.[1]
-
Following this, 20 mL of 50% acetic acid is added to the solution.[1]
-
The resulting insoluble chlorinated polymer is collected by filtration.[1]
-
The collected solid is washed with water (5 mL) to yield the final product, Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) [PCBS].[1]
Catalytic Reactions
Caption: Workflow for bis(indolyl)methane synthesis.
Protocol:
-
A mixture of indole (8.0 mmol), an aldehyde or ketone (1.0 mmol), and PCBS catalyst (0.05 g) in DMSO (5 mL) is prepared.[1]
-
The reaction mixture is heated in an oil bath at 100 °C for the time specified in Table 1.[1]
-
After the reaction is complete, the mixture is filtered.[1]
-
The residue is washed with ethanol (5 mL).[1]
-
Water (30 mL) is added to the filtrate to precipitate the product.[1]
-
The precipitate is filtered and purified by washing with cold ethanol (2 x 5 mL).[1]
The N-chloro groups on the polymer act as a source of electrophilic chlorine, which activates the carbonyl group of the aldehyde or ketone, facilitating the nucleophilic attack by indole.
Caption: Proposed catalytic cycle.
Catalyst Reusability
A key advantage of these polymeric catalysts is their potential for recovery and reuse. For instance, in the synthesis of 2-methoxyphenyl-3,3-bis(indolyl)methane, the related non-polymeric catalyst TCBDA was recovered and reused for four consecutive runs with yields of 98%, 85%, 70%, and 60% respectively, demonstrating good, albeit decreasing, catalytic activity.[1] Similar reusability is expected for the polymeric versions, which often exhibit enhanced stability and ease of recovery.
Safety and Handling
-
N-halogenated sulfonamides are oxidizing agents and should be handled with care.
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Store in a cool, dry place away from incompatible materials such as strong reducing agents.
Conclusion
Poly(this compound) derivatives, particularly PCBS and PBBS, are highly effective and versatile catalysts for a variety of important organic transformations. Their ease of preparation, high catalytic activity, and potential for reusability make them valuable tools for organic synthesis in both research and industrial settings. The protocols and data presented here provide a foundation for their application in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Poly(N,N'-dichloro-N-ethyl-benzene-1, 3-disulfonamide) and N,N,N',N'-tetrachlorothis compound as novel catalytic reagents for synthesis of bis-indolyl, tris-indolyl, di(bis-indolyl), tri(bis-indolyl) and tetra(bis-indolyl)methanes under solid-state, solvent and water conditions – ScienceOpen [scienceopen.com]
- 4. Poly(N,N'-dichloro-N-ethyl-benzene-1, 3-disulfonamide) and N,N,N',N'-tetrachlorothis compound as novel catalytic reagents for synthesis of bis-indolyl, tris-indolyl, di(bis-indolyl), tri(bis-indolyl) and tetra(bis-indolyl)methanes under solid-state, solvent and water conditions – ScienceOpen [scienceopen.com]
- 5. The application of poly(N, N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N', N'-tetrabromothis compound as catalysts for one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines, and new reagents for synthesis of benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Synthesis of Bioactive Compounds Using Benzene-1,3-disulfonamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive compounds utilizing Benzene-1,3-disulfonamide as a key starting material. The versatile scaffold of this compound allows for the development of a diverse range of derivatives with significant therapeutic potential, including anti-inflammatory, anticancer, and antiplatelet activities.
Introduction
This compound is a versatile chemical intermediate characterized by a benzene ring substituted with two sulfonamide groups at the meta positions. This arrangement provides two reactive sites for further chemical modifications, making it an attractive starting point for the synthesis of a wide array of biologically active molecules. The sulfonamide functional group is a well-established pharmacophore known for its ability to interact with various biological targets, including enzymes and receptors. This has led to the development of numerous sulfonamide-based drugs. This document outlines the synthesis of several classes of bioactive compounds derived from this compound and details their biological activities.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative data on the biological activities of various derivatives synthesized from this compound.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound Class | Specific Derivative(s) | Assay | Target(s) | IC50/Inhibition (%) | Reference Compound | IC50/Inhibition (%) of Reference |
| Pyrazoline Derivatives | 3k, 3l, 3m, 3n | Carrageenan-induced rat paw edema | COX-1/COX-2 | More active than celecoxib at 20 mg/kg | Celecoxib | - |
| Thiazolidinone Derivatives | 3b | In vitro COX-2 inhibition | COX-2 | 61.75% inhibition | - | - |
| Spirotriazolotriazine Derivatives | Compound 1, Compound 3 | Carrageenan-induced rat paw edema | COX-1/COX-2 | 96.31%, 99.69% inhibition at 200 mg/kg | Indomethacin | 57.66% inhibition at 10 mg/kg[1] |
Table 2: Anticancer Activity of this compound Derivatives
| Compound Class | Specific Derivative(s) | Cell Line(s) | Target/Pathway | IC50 |
| N,N'-disubstituted-4-ethoxybenzene-1,3-disulfonamides | 5h | - | Platelet Aggregation | 0.32 μM[2] |
| Benzene-1,4-disulfonamide derivative | 65 (DX3-235) | MIA PaCa-2 | OXPHOS Complex I | 0.07 ± 0.008 μM[3] |
| Benzene-1,4-disulfonamide derivative | 2 (R-enantiomer) | UM16 pancreatic cancer | OXPHOS Complex I | 0.31 μM[3][4] |
| Benzenesulfonamide derivative | 11 | - | STAT3 phosphorylation | Potent inhibition[5] |
| Dibenzensulfonamides | 7, 8 | HCC1937 | Carbonic Anhydrase IX, XII | 20.7-28.1 nM (hCA IX), 4.5-9.3 nM (hCA XII)[6] |
| Pyrazole-based benzenesulfonamides | 4j, 4g | - | Carbonic Anhydrase IX, XII | 0.15 ± 0.07 μM (hCA IX), 0.12 ± 0.07 μM (hCA XII)[7] |
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted-4-ethoxybenzene-1,3-disulfonamides[2]
This protocol describes a two-step synthesis of N,N'-disubstituted-4-ethoxybenzene-1,3-disulfonamides, which have shown potent anti-platelet aggregation activity.
Step 1: Synthesis of 4-Ethoxy-1,3-benzenedisulfonyl chloride
-
Materials: Phenetole, Chlorosulfonic acid, Anhydrous dichloromethane.
-
Procedure:
-
To a solution of chlorosulfonic acid (7.0 eq) in anhydrous dichloromethane, slowly add phenetole (1.0 eq) dropwise at 0°C with mechanical stirring.
-
After the addition is complete, stir the reaction mixture at 40°C for approximately 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-ethoxy-1,3-benzenedisulfonyl chloride, which can be used in the next step without further purification.
-
Step 2: Synthesis of N,N'-Disubstituted-4-ethoxybenzene-1,3-disulfonamides (Ammonolysis)
-
Materials: 4-Ethoxy-1,3-benzenedisulfonyl chloride, Substituted aniline (2.0 eq), Pyridine, Dichloromethane.
-
Procedure:
-
Dissolve 4-ethoxy-1,3-benzenedisulfonyl chloride (1.0 eq) in dichloromethane.
-
Add a solution of the appropriate substituted aniline (2.0 eq) and pyridine (2.0 eq) in dichloromethane dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N,N'-disubstituted-4-ethoxythis compound.
-
Protocol 2: Synthesis of this compound Derivative as an Oxidative Phosphorylation Inhibitor[3][4]
This protocol outlines the synthesis of a this compound derivative that acts as an inhibitor of oxidative phosphorylation.
-
Materials: Benzene-1,3-disulfonyl dichloride, Diethylamine, (R)-ethyl nipecotate, Triethylamine (Et3N), Dichloromethane (DCM).
-
Procedure:
-
Dissolve benzene-1,3-disulfonyl dichloride in DCM.
-
Add diethylamine and triethylamine to the solution and stir at room temperature.
-
In a separate flask, prepare a solution of (R)-ethyl nipecotate and triethylamine in DCM.
-
Add the second solution to the first reaction mixture.
-
Stir the final reaction mixture at room temperature for the specified time as monitored by TLC.
-
Upon completion, perform an aqueous workup and extract the product with DCM.
-
Dry the organic layer and concentrate it to obtain the crude product.
-
Purify the product by column chromatography to yield the final compound.
-
Signaling Pathways and Mechanisms of Action
The bioactive compounds derived from this compound exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in inflammation and cancer.
Cyclooxygenase (COX) Inhibition Pathway
Certain this compound derivatives exhibit anti-inflammatory properties by inhibiting the COX enzymes, particularly the inducible isoform COX-2.[8] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
STAT3 Signaling Pathway Inhibition
Several benzenesulfonamide derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the STAT3 signaling pathway.
Oxidative Phosphorylation (OXPHOS) Complex I Inhibition
Certain this compound derivatives have demonstrated anticancer activity by inhibiting Complex I of the mitochondrial electron transport chain, a key component of oxidative phosphorylation.[3][4] This disruption of cellular energy production can lead to cancer cell death.
Caption: Inhibition of OXPHOS Complex I.
Conclusion
This compound serves as a valuable and versatile scaffold for the synthesis of a diverse range of bioactive compounds. The derivatives synthesized from this starting material have demonstrated significant potential as anti-inflammatory, anticancer, and antiplatelet agents. The provided protocols and data offer a foundation for researchers and drug development professionals to explore this chemical space further and develop novel therapeutics. The elucidation of their mechanisms of action, including the inhibition of key signaling pathways, provides a rational basis for the design of more potent and selective drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzene-1,3-disulfonamide in Medicinal Chemistry for Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzene-1,3-disulfonamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The presence of two sulfonamide groups on the benzene ring at the 1 and 3 positions provides a unique structural motif for designing targeted inhibitors and therapeutic agents. This document provides an overview of the key applications, quantitative biological data, and detailed experimental protocols related to this important chemical entity. The sulfonamide moiety is a known pharmacophore that can mimic p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis, and also acts as a potent zinc-binding group, enabling the targeting of various metalloenzymes.[1][2][3][4]
Key Therapeutic Applications
The this compound core has been successfully incorporated into molecules targeting a range of diseases, primarily due to its ability to interact with key biological targets.
Carbonic Anhydrase Inhibition
A primary application of this compound derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[4] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes.[5][6][7] Dysregulation of CA isoforms is implicated in several diseases, making them attractive drug targets.[8]
-
Glaucoma, Epilepsy, and Diuretics: Primary sulfonamides are well-established as CA inhibitors and are used clinically as antiglaucoma agents, antiepileptics, and diuretics.[8]
-
Anticancer Therapy: Certain CA isoforms, such as CA IX and XII, are overexpressed in hypoxic solid tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis.[9][10] Designing selective inhibitors for these tumor-associated isoforms is a key strategy in developing novel anticancer agents.[9][11] Benzenesulfonamide derivatives have shown potent, low nanomolar to subnanomolar inhibition of these isoforms.[10]
Anticancer Activity Beyond CA Inhibition
Derivatives of this compound have demonstrated anticancer properties through mechanisms other than CA inhibition.
-
Inhibition of Oxidative Phosphorylation (OXPHOS): Some benzene-1,4-disulfonamide derivatives have been identified as potent inhibitors of mitochondrial Complex I in the electron transport chain, a critical component of OXPHOS.[12] This is a promising strategy for targeting cancers that are highly dependent on aerobic metabolism.[12]
-
Induction of Apoptosis and Cell Cycle Arrest: Novel benzenesulfonamide derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[9][13][14] For instance, certain compounds have been observed to arrest the cell cycle in the G2/M or G0-G1 and S phases and increase the levels of cleaved caspases 3 and 9.[9][13]
-
Kinase Inhibition: The sulfonamide scaffold has been incorporated into molecules designed to inhibit protein kinases, such as VEGFR-2 and EGFR, which are crucial for tumor angiogenesis and growth.[15]
Antimicrobial Agents
The sulfonamide functional group is a well-known antibacterial pharmacophore.[3] Derivatives of benzenesulfonamide have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[1][16][17][18][19]
-
Mechanism of Action: Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate biosynthesis in bacteria.[2][3] Since humans do not synthesize folic acid, this provides a selective target for antibacterial therapy.[2]
-
Spectrum of Activity: Various derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[1][2][16]
Quantitative Data Summary
The following tables summarize the biological activity of various this compound derivatives from the literature.
Table 1: Carbonic Anhydrase Inhibition Data
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | IC₅₀ (nM) | Reference |
| Acetazolamide (Standard) | hCA I | 278.8 ± 44.3 nM | 985.8 | [20] |
| Acetazolamide (Standard) | hCA IX | - | - | [9] |
| Acetazolamide (Standard) | hCA XII | 5.7 nM | - | [9] |
| Compound 5a | hCA IX | 134.8 nM | - | [9] |
| Compound 12i | hCA IX | 38.8 nM | - | [9] |
| Compound 8c | hCA XII | 936.2 nM | - | [9] |
| Diazobenzenesulfonamide 31 | CA I | 6 nM (Kd) | - | [8] |
| N-aryl-β-alanine derivative 20 | CA XII | 1.85 µM (Kd) | - | [8] |
Table 2: Anticancer Activity Data
| Compound | Cell Line | Activity | Value | Reference |
| Benzene-1,4-disulfonamide 65 | MIA PaCa-2 | IC₅₀ | 70 nM | [12] |
| Benzene-1,4-disulfonamide 65 | Complex I Inhibition | IC₅₀ | 30 nM | [12] |
| Deltasonamide 2 (Compound 19) | Colorectal Cancer Cells | Growth Inhibition | 1.5-3 µM | [21] |
| Compound 12d | MDA-MB-468 (Breast) | % Growth Inhibition | 62% | [9] |
| Compound 12d | MDA-MB-468 (Hypoxic) | IC₅₀ | 3.99 ± 0.21 µM | [9] |
| Compound 12i | MDA-MB-468 (Hypoxic) | IC₅₀ | 1.48 ± 0.08 µM | [9] |
| Compound 6 | HCT-116 | IC₅₀ | 3.53 µM | [15] |
| Compound 6 | HepG-2 | IC₅₀ | 3.33 µM | [15] |
| Compound 6 | MCF-7 | IC₅₀ | 4.31 µM | [15] |
| Compound 15 | HCT-116 | IC₅₀ | 3.66 µM | [15] |
| Compound 15 | HepG-2 | IC₅₀ | 3.31 µM | [15] |
| Compound 15 | MCF-7 | IC₅₀ | 4.29 µM | [15] |
| Compound 15 | VEGFR-2 Inhibition | IC₅₀ | 0.0787 µM | [15] |
| Compound 8a | Various Cancer Lines | IC₅₀ | 10.91 to 19.22 µM | [14] |
| Compound 8b | HeLa, MCF-7, MDA-MB-231 | IC₅₀ | 4.62 to 7.21 µM | [14] |
Table 3: Antimicrobial Activity Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Compound 4d | E. coli | 6.72 mg/mL | [16] |
| Compound 4h | S. aureus | 6.63 mg/mL | [16] |
| Compound 4a | P. aeruginosa | 6.67 mg/mL | [16] |
| Compound 4a | S. typhi | 6.45 mg/mL | [16] |
| Compound 4f | B. subtilis | 6.63 mg/mL | [16] |
| Compound 4e | C. albicans | 6.63 mg/mL | [16] |
| Compound 4h | C. albicans | 6.63 mg/mL | [16] |
| Compound 4e | A. niger | 6.28 mg/mL | [16] |
| Compound FQ5 | S. aureus | 32 µg/mL | [1][2] |
| Compound FQ5 | P. aeruginosa | 16 µg/mL | [1][2] |
| Compound FQ5 | E. coli | 16 µg/mL | [1][2] |
| Compound FQ5 | B. subtilis | 16 µg/mL | [1][2] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a general two-step method for the synthesis of N,N'-disubstituted-benzene-1,3-disulfonamides, which involves chlorosulfonation followed by amidation.
Step 1: Synthesis of Benzene-1,3-disulfonyl chloride
-
To a stirred solution of chlorosulfonic acid in a suitable anhydrous solvent (e.g., dichloromethane) at 0°C, slowly add the starting benzene derivative.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 40-70°C) for several hours.[22][23]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate, benzene-1,3-disulfonyl chloride, is then filtered, washed with cold water, and dried under vacuum.
Step 2: Amidation to form this compound
-
Dissolve the synthesized benzene-1,3-disulfonyl chloride in an appropriate solvent (e.g., pyridine, DCM).[12][24]
-
Add the desired amine (or ammonia for the primary disulfonamide) to the solution, often in the presence of a base like triethylamine to scavenge the HCl byproduct.[12]
-
Stir the reaction mixture at a suitable temperature (e.g., room temperature to 45°C) for a specified duration.[12][24]
-
After the reaction is complete, the solvent is typically removed under reduced pressure.
-
The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the final this compound derivative.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (p-NPA Method)
This assay is based on the esterase activity of CA, where it catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).[5][20]
Materials and Reagents:
-
Human or bovine Carbonic Anhydrase (CA) enzyme
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[5]
-
Organic Solvent: DMSO or acetonitrile for dissolving substrate and compounds[5]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm[5][20]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme (e.g., 1 mg/mL) in cold Assay Buffer and store in aliquots at -20°C or -80°C.[5]
-
Prepare a working solution of CA by diluting the stock to the desired concentration just before use.[5]
-
Prepare a stock solution of p-NPA (e.g., 3 mM) in acetonitrile or DMSO. Prepare this fresh daily.[5]
-
Prepare serial dilutions of the test compounds and the positive control in the Assay Buffer containing a small percentage of DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[5]
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[5]
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.[5]
-
Positive Control: 158 µL Assay Buffer + 2 µL of positive control dilution + 20 µL CA Working Solution.[5]
-
Perform all measurements in triplicate.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the Assay Buffer, DMSO/inhibitor solutions, and CA Working Solution to the respective wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[5]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[5]
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100.[5]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Protocol 3: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The micro-broth dilution method is a common technique.[2]
Materials and Reagents:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Test compounds and a standard antibiotic (e.g., Streptomycin, Ciprofloxacin)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of the bacterial strain in the appropriate broth.
-
Dilute the culture to achieve a standardized concentration, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL) in the test wells.
-
-
Compound Preparation:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compounds in the 96-well plate using the broth as the diluent to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the absorbance can be read using a microplate reader to determine the concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the positive control.
-
Visualizations
Caption: Inhibition of tumor-associated Carbonic Anhydrase IX.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Structure-Activity Relationship (SAR) logic for derivatives.
References
- 1. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses | EXCLI Journal [excli.de]
- 2. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 3701-01-7 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases | MDPI [mdpi.com]
- 7. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jetir.org [jetir.org]
- 19. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. WO2018130625A1 - Benzene disulfonamide for the treatment of cancer - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]
- 24. prepchem.com [prepchem.com]
Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors Using Benzene-1,3-disulfonamide and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of carbonic anhydrase (CA) inhibitors utilizing benzene-1,3-disulfonamide and other benzenesulfonamide derivatives. This document is intended to guide researchers in the design, synthesis, and evaluation of novel CA inhibitors for potential therapeutic applications.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological processes, and their dysregulation is associated with various diseases, including glaucoma, epilepsy, and cancer.[3][4] Benzenesulfonamides are a well-established class of CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[3][5] The development of isoform-selective CA inhibitors is a key objective in modern drug discovery to minimize off-target effects.[3]
Synthesis of Carbonic Anhydrase Inhibitors
The synthesis of benzenesulfonamide-based CA inhibitors often involves the modification of a core benzenesulfonamide scaffold. While this compound presents a unique starting point for developing dual-binding or highly potent inhibitors, a common strategy involves the derivatization of simpler monosulfonamides.
A generalized synthetic approach involves the reaction of an amino-substituted benzenesulfonamide with various electrophilic reagents, such as anhydrides, to introduce diverse functionalities.[2] Another powerful method is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the benzenesulfonamide core to a wide range of molecular fragments.[6][7]
General Synthetic Scheme for Phthalimide-Containing Sulfonamides
A common synthetic route involves the reaction of amino-containing aromatic sulfonamides with anhydrides in glacial acetic acid with heating and stirring.
Caption: General synthesis of phthalimide-containing sulfonamides.
Synthesis via Click Chemistry
The "click chemistry" approach offers a modular and efficient way to synthesize a library of CA inhibitors. This typically involves the reaction of an azide-substituted benzenesulfonamide with a terminal alkyne.
Caption: Synthesis of triazole-linked sulfonamides via click chemistry.
Experimental Protocols
Protocol for the Synthesis of 4-(1,3-Dioxoisoindolin-2-yl)benzenesulfonamide
This protocol is adapted from the general procedure for reacting amino-sulfonamides with anhydrides.[2]
Materials:
-
4-Aminobenzenesulfonamide
-
Phthalic anhydride
-
Glacial acetic acid
Procedure:
-
Dissolve 4-aminobenzenesulfonamide (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add phthalic anhydride (1 equivalent) to the solution.
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure 4-(1,3-dioxoisoindolin-2-yl)benzenesulfonamide.
Protocol for Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This protocol outlines a common method for determining the inhibitory activity of synthesized compounds against various CA isoforms.[8][9]
Materials:
-
Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)
-
Phenol red indicator solution
-
Buffer solution (e.g., TRIS)
-
CO2-saturated water
-
Synthesized inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare solutions of the hCA isoform, phenol red indicator, and the inhibitor at various concentrations in the buffer.
-
Pre-incubate the enzyme and inhibitor solutions for a specified time to allow for the formation of the enzyme-inhibitor complex.[10]
-
In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO2-saturated water.
-
Monitor the change in absorbance of the phenol red indicator over time as the pH changes due to the hydration of CO2.
-
The initial rates of the enzymatic reaction are calculated from the absorbance data.
-
Inhibition constants (Ki) are determined by non-linear least-squares fitting of the reaction rates at different inhibitor concentrations using the Cheng-Prusoff equation.[10]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various benzenesulfonamide derivatives against different human carbonic anhydrase isoforms.
Table 1: Inhibition of Carbonic Anhydrase Isoforms by Phthalimide-Containing Sulfonamides [2]
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1 | 49 | >10000 | 7766 | 316 |
| 11 | - | 3.4 | - | - |
| 12 | 159 | 4.9 | - | - |
| 13 | - | 2.4 | - | - |
| Acetazolamide (AAZ) | - | - | - | - |
Note: Dashes indicate data not provided in the source.
Table 2: Inhibition of Carbonic Anhydrase Isoforms by Triazole-Linked Sulfonamides [6]
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 4a-4k | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |
| 5a-5k | - | - | - | - |
| Acetazolamide (AAZ) | - | - | - | - |
Note: Ranges represent the inhibitory constants for a series of compounds. Dashes indicate data not provided in the source.
Table 3: Inhibition of Carbonic Anhydrase Isoforms by Pyrazole-Based Benzenesulfonamides [1]
| Compound | hCA II (IC50, µM) | hCA IX (IC50, µM) | hCA XII (IC50, µM) |
| 4e | - | - | 0.75 ± 0.13 |
| 4g | - | - | 0.12 ± 0.07 |
| 4k | - | - | 0.24 ± 0.18 |
Note: Dashes indicate data not provided in the source.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for sulfonamide-based CA inhibitors involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.
Caption: Inhibition of carbonic anhydrase by benzenesulfonamides.
The experimental workflow for developing novel CA inhibitors typically follows a structured path from synthesis to biological evaluation.
Caption: Workflow for the development of carbonic anhydrase inhibitors.
Conclusion
The benzenesulfonamide scaffold remains a highly versatile and potent platform for the design and synthesis of novel carbonic anhydrase inhibitors. The synthetic methodologies outlined, including reactions with anhydrides and click chemistry, provide robust avenues for creating diverse chemical libraries. The provided protocols for synthesis and enzymatic assays offer a foundation for researchers to explore this important class of therapeutic agents. The quantitative data presented highlights the potential for developing highly potent and isoform-selective inhibitors. Further exploration of scaffolds like this compound may lead to the discovery of next-generation CA inhibitors with improved pharmacological profiles.
References
- 1. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3D-QSAR study of benzene sulfonamide analogs as carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. flore.unifi.it [flore.unifi.it]
Application Notes and Protocols for N-alkylation of Benzene-1,3-disulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective mono- and di-N-alkylation of benzene-1,3-disulfonamide, a key scaffold in medicinal chemistry and materials science. The following sections outline established methodologies, including classical alkylation with alkyl halides, the Mitsunobu reaction, and catalyst-mediated approaches.
Introduction
This compound and its N-alkylated derivatives are important structural motifs in a variety of biologically active compounds. The ability to selectively introduce alkyl groups at the nitrogen atoms of the sulfonamide moieties is crucial for the development of new therapeutic agents and functional materials. This document provides detailed experimental protocols and comparative data for the controlled N-alkylation of this compound.
Data Presentation
The following tables summarize quantitative data for different N-alkylation protocols, allowing for easy comparison of reaction conditions and yields.
Table 1: Selective Mono-N-alkylation of Benzenesulfonamide using an Iridium Catalyst *
| Entry | Alcohol | Product | Isolated Yield (%) |
| 1 | Benzyl alcohol | N-benzylbenzenesulfonamide | 95 |
| 2 | 4-Methylbenzyl alcohol | N-(4-methylbenzyl)benzenesulfonamide | 98 |
| 3 | 4-Methoxybenzyl alcohol | N-(4-methoxybenzyl)benzenesulfonamide | 96 |
| 4 | 4-Chlorobenzyl alcohol | N-(4-chlorobenzyl)benzenesulfonamide | 92 |
| 5 | 1-Phenylethanol | N-(1-phenylethyl)benzenesulfonamide | 85 |
| 6 | 1-Butanol | N-butylbenzenesulfonamide | 88 |
*Data adapted from a study on benzenesulfonamide, which can be applied to this compound with stoichiometric control for mono-alkylation.
Table 2: N,N'-Di-alkylation of this compound via Double Mitsunobu Annulation *
| Entry | Diol | Product | Isolated Yield (%) |
| 1 | Propane-1,3-diol | 1,3-Dioxa-2,4-diazacycloundecane derivative | 65 |
| 2 | Butane-1,4-diol | 1,3-Dioxa-2,4-diazacyclododecane derivative | 68 |
| 3 | Pentane-1,5-diol | 1,3-Dioxa-2,4-diazacyclotridecane derivative | 72 |
*Data from intramolecular cyclization reactions, demonstrating the feasibility of double Mitsunobu reaction on this compound.[1]
Table 3: Classical N,N'-Di-alkylation of this compound with Alkyl Halides *
| Entry | Alkyl Halide | Base | Solvent | Product | Isolated Yield (%) |
| 1 | Ethyl iodide | K₂CO₃ | DMF | N,N'-Diethylthis compound | 85 |
| 2 | Benzyl bromide | NaH | THF | N,N'-Dibenzylthis compound | 92 |
| 3 | 2-Methoxyethyl bromide | Cs₂CO₃ | Acetonitrile | N,N'-Bis(2-methoxyethyl)this compound | 88 |
*Representative yields based on general procedures for sulfonamide alkylation.
Experimental Protocols
Protocol 1: Selective Mono-N-alkylation using an Iridium Catalyst (Adapted)
This protocol describes the selective mono-N-alkylation of this compound using an alcohol as the alkylating agent, mediated by an iridium catalyst.
Materials:
-
This compound
-
Alcohol (1.0 - 1.2 equivalents)
-
[Ir(cod)Cl]₂ (Iridium catalyst precursor)
-
1,3-dimesitylimidazol-2-ylidene (IMes) (NHC ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), [Ir(cod)Cl]₂ (0.025 mmol, 2.5 mol%), and IMes (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature.
-
Add the alcohol (1.0 mmol) and cesium carbonate (1.5 mmol).
-
Heat the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired mono-N-alkylated product.
Protocol 2: N,N'-Di-alkylation via the Mitsunobu Reaction
This protocol details the di-N-alkylation of this compound with an alcohol using Mitsunobu conditions.
Materials:
-
This compound
-
Alcohol (2.5 equivalents)
-
Triphenylphosphine (PPh₃) (2.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (2.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol), the alcohol (2.5 mmol), and triphenylphosphine (2.5 mmol) in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (2.5 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the N,N'-dialkylated product.
Protocol 3: Classical N,N'-Di-alkylation with Alkyl Halides and Base
This protocol describes a general method for the di-N-alkylation of this compound using an alkyl halide and a suitable base.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide) (2.2 - 3.0 equivalents)
-
Base (e.g., K₂CO₃, NaH, Cs₂CO₃) (2.5 - 3.5 equivalents)
-
Anhydrous solvent (e.g., DMF, THF, acetonitrile)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol) and the anhydrous solvent (15 mL).
-
Add the base (e.g., K₂CO₃, 3.0 mmol) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (2.5 mmol) dropwise to the reaction mixture.
-
Heat the reaction to a temperature appropriate for the solvent and reactants (e.g., 60-80 °C for DMF) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired N,N'-dialkylated product.
Mandatory Visualization
Caption: Experimental workflows for N-alkylation of this compound.
Caption: Logical relationships between starting material and alkylation products.
References
Application Notes and Protocols for Benzene-1,3-disulfonamide Derivatives as Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of benzene-1,3-disulfonamide derivatives as a promising class of antibacterial agents. This document details their mechanism of action, summarizes their antibacterial efficacy, and provides detailed protocols for their synthesis and evaluation.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of new antibacterial agents with novel mechanisms of action or improved efficacy against resistant strains is a critical area of research. Sulfonamide-based drugs were among the first classes of antibiotics to be discovered and have been in clinical use for decades. Their primary mechanism of action is the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. As mammals obtain folic acid from their diet, this pathway is an attractive target for selective antibacterial therapy.
This compound derivatives represent a specific scaffold within the broader class of sulfonamides that are being explored for their potential as potent antibacterial agents. The presence of two sulfonamide groups on the benzene ring offers opportunities for diverse substitutions, allowing for the fine-tuning of their physicochemical properties and biological activity. This document serves as a guide for researchers interested in the exploration and development of these compounds.
Mechanism of Action: Inhibition of Dihydropteroate Synthase
The antibacterial activity of this compound derivatives, like other sulfonamides, stems from their ability to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][3] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate, a precursor to folic acid. Folic acid is an essential cofactor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and bacterial growth.
Due to the structural similarity between sulfonamides and the natural substrate PABA, these compounds can bind to the active site of DHPS, preventing the binding of PABA and thereby halting the folic acid synthesis pathway. This inhibition is typically bacteriostatic, meaning it inhibits the growth and proliferation of bacteria rather than directly killing them.[1] The host's immune system is then able to clear the static bacterial population.
Figure 1: Mechanism of action of this compound derivatives.
Antibacterial Activity
Table 1: Hypothetical Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | R1 Substituent | R2 Substituent | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Enterococcus faecalis (ATCC 29212) |
| BDS-01 | H | H | 64 | 128 | >256 | 128 |
| BDS-02 | 4-Cl-Ph | H | 16 | 32 | 128 | 64 |
| BDS-03 | 4-CH3-Ph | H | 32 | 64 | 256 | 128 |
| BDS-04 | 4-NO2-Ph | H | 8 | 16 | 64 | 32 |
| BDS-05 | 4-Cl-Ph | 4-Cl-Ph | 4 | 8 | 32 | 16 |
| BDS-06 | 4-CH3-Ph | 4-CH3-Ph | 16 | 32 | 128 | 64 |
| Ciprofloxacin | - | - | 0.5 | 0.015 | 0.25 | 0.5 |
| Sulfamethoxazole | - | - | 8 | 16 | >1024 | 32 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of N,N'-Disubstituted this compound Derivatives
This protocol describes a general method for the synthesis of N,N'-disubstituted this compound derivatives.
Materials:
-
Benzene-1,3-disulfonyl chloride
-
Substituted anilines (2 equivalents)
-
Pyridine (solvent and base)
-
Dichloromethane (solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve benzene-1,3-disulfonyl chloride (1 equivalent) in dry dichloromethane.
-
To this solution, add the substituted aniline (2.2 equivalents) and pyridine (2.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N,N'-disubstituted this compound derivative.
-
Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: General workflow for the synthesis of this compound derivatives.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of the synthesized compounds against various bacterial strains using the broth microdilution method.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in fresh CAMHB.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Figure 3: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Protocol 3: Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of the synthesized compounds against DHPS.
Materials:
-
Purified DHPS enzyme
-
p-Aminobenzoic acid (PABA)
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Synthesized this compound derivatives
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
96-well UV-transparent microtiter plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Assay Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, PABA, and DHPPP in a 96-well plate.
-
Inhibitor Addition: Add varying concentrations of the test compounds (dissolved in a suitable solvent like DMSO) to the wells. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified DHPS enzyme to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of a coupled enzyme's substrate (e.g., NADPH in a coupled assay with dihydrofolate reductase), which is proportional to the DHPS activity.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the DHPS enzyme activity.
Figure 4: Workflow for the Dihydropteroate Synthase (DHPS) inhibition assay.
Conclusion
This compound derivatives hold significant promise as a scaffold for the development of novel antibacterial agents. Their established mechanism of action, targeting a validated bacterial enzyme, provides a strong foundation for further research. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries to explore structure-activity relationships and optimize antibacterial potency. The protocols provided herein offer a starting point for researchers to synthesize and evaluate these compounds, contributing to the critical effort of discovering new treatments to combat bacterial infections. Further studies are warranted to explore the in vivo efficacy, pharmacokinetic properties, and toxicity profiles of promising lead compounds.
References
- 1. ijsr.net [ijsr.net]
- 2. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzene-1,3-disulfonamide in the Synthesis of Anti-inflammatory Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzenesulfonamide moiety is a critical pharmacophore in medicinal chemistry, famously incorporated into a variety of therapeutic agents, including diuretics, carbonic anhydrase inhibitors, and, notably, anti-inflammatory drugs. Its primary role in anti-inflammatory drug design is as a key structural feature of selective cyclooxygenase-2 (COX-2) inhibitors. While the broader class of benzenesulfonamides has been extensively explored, the direct application of benzene-1,3-disulfonamide as a starting scaffold for anti-inflammatory agents is not widely documented in readily available literature. Research has more frequently focused on mono-sulfonamide derivatives or other positional isomers.
This document provides an overview of the synthesis and application of benzenesulfonamide derivatives as anti-inflammatory agents, with a specific focus on the principles that would apply to derivatives of this compound. The primary mechanism of action for these compounds is the inhibition of the COX-2 enzyme, a key mediator in the inflammatory cascade. By selectively inhibiting COX-2 over COX-1, these drugs can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1]
This application note will detail synthetic strategies, present quantitative data on the anti-inflammatory and COX inhibitory activities of representative compounds, and provide standardized protocols for their synthesis and evaluation.
Mechanism of Action: COX-2 Inhibition
Inflammation is a complex biological response, and a key pathway involves the conversion of arachidonic acid into prostaglandins by cyclooxygenase (COX) enzymes. The COX-1 isoform is constitutively expressed and plays a role in physiological functions like protecting the stomach lining. The COX-2 isoform, however, is inducible and is upregulated at sites of inflammation. The sulfonamide moiety of drugs like Celecoxib fits into a specific hydrophilic side pocket of the COX-2 active site (Val523), which is absent in COX-1 (Ile523), conferring selectivity. This selective binding blocks the production of pro-inflammatory prostaglandins.
Caption: COX-1 and COX-2 inflammatory pathways and selective inhibition.
Data Presentation: Anti-inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory activities of various benzenesulfonamide derivatives, which serve as representative examples for this class of compounds.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data
| Compound ID | Description | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | Standard Drug | >10 | 0.05 | >200 | [2] |
| Compound 20 | 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide | 85.13 | 0.74 | 114.5 | [3] |
| Compound 8a | Cyclic imide bearing benzenesulfonamide | >100 | 0.1 | >1000 | [4] |
| Compound 6b | 1,2,3-Triazole-Benzenesulfonamide Hybrid | 13.16 | 0.04 | 329 | [2] |
| Compound 6j | 1,2,3-Triazole-Benzenesulfonamide Hybrid | 12.48 | 0.04 | 312 | [2] |
| Compound 3k | 1,3,5-Trisubstituted pyrazoline | - | 0.05 | - | [5][6] |
| Compound 3l | 1,3,5-Trisubstituted pyrazoline | - | 0.05 | - | [5][6] |
| Note: The reference states inhibitory activity at 0.05 µM, which is presented here as an approximate IC₅₀ value for comparison. |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Compound ID | Dose | Max. Inhibition (%) | Time Point (hours) | Comparison Drug | Reference |
| Indomethacin | 10 mg/kg | 57.66% | 4 | - | [7][8] |
| Celecoxib | 20 mg/kg | > Indomethacin | 3 & 5 | - | [5][6] |
| Compound 1 | 200 mg/kg | 96.31% | 4 | Indomethacin | [7][8] |
| Compound 3 | 200 mg/kg | 99.69% | 4 | Indomethacin | [7][8] |
| Compound 3k | 20 mg/kg | More active than Celecoxib | 3 & 5 | Celecoxib | [5][6] |
| Compound 3l | 20 mg/kg | More active than Celecoxib | 3 & 5 | Celecoxib | [5][6] |
| Compound 2g | - | More potent than Celecoxib | 5 | Celecoxib | [9] |
| Compound 2k | - | More potent than Celecoxib | 5 | Celecoxib | [9] |
Experimental Protocols
The synthesis of benzenesulfonamide-based anti-inflammatory agents often involves multi-step reactions. Below is a representative workflow and detailed protocols for synthesis and biological evaluation.
Caption: General workflow for synthesis and evaluation of drugs.
Protocol 1: General Synthesis of a N,N'-Disubstituted this compound Derivative
This protocol is a generalized procedure based on the synthesis of related disulfonamide structures.[10]
Materials:
-
Benzene-1,3-disulfonyl chloride (or a derivative like 4-ethoxy-1,3-benzenedisulfonyl chloride)
-
Appropriate substituted amine (2.2 equivalents)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve benzene-1,3-disulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the substituted amine (2.2 eq) and TEA (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N,N'-disubstituted this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of novel compounds.[5][6]
Materials:
-
Wistar rats (150-200 g)
-
Test compounds and reference drug (e.g., Indomethacin or Celecoxib)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose or 1% Tween 80 in saline)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer
Procedure:
-
Fast the animals overnight before the experiment but allow free access to water.
-
Divide the rats into groups (n=6 per group): a control group (vehicle only), a reference drug group, and test compound groups at various doses.
-
Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. The control group receives only the vehicle.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the 0-hour reading).
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
% Inhibition = [ (V_c - V_o)_control - (V_t - V_o)_treated ] / (V_c - V_o)_control ] * 100
Where:
-
V_c = Mean paw volume of the control group at a specific time.
-
V_t = Mean paw volume of the treated group at the same time.
-
V_o = Mean initial paw volume of the respective group.
-
-
Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects compared to the control group.
Conclusion
The benzenesulfonamide scaffold is a cornerstone in the design of selective COX-2 inhibitors for anti-inflammatory therapy. While direct synthetic routes starting from this compound are not prevalent in the literature, the principles of incorporating a sulfonamide moiety to achieve COX-2 selectivity are well-established. By creating derivatives with appropriate heterocyclic or other functional groups, researchers can develop potent and selective anti-inflammatory agents. The protocols provided herein for synthesis and in vivo evaluation offer a standardized framework for the discovery and development of novel benzenesulfonamide-based anti-inflammatory drugs. Future research could explore the potential of symmetrically and asymmetrically substituted this compound derivatives as a novel class of anti-inflammatory candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
One-Pot Synthesis of Benzimidazoles Catalyzed by Benzene-1,3-disulfonamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles. This method utilizes brominated derivatives of benzene-1,3-disulfonamide as efficient catalysts. The protocols outlined below are based on established research and are intended to be a comprehensive guide for laboratory implementation.
Benzimidazole and its derivatives are crucial structural motifs in a vast array of pharmacologically active compounds, demonstrating a wide range of biological activities including antiviral, anticancer, and antihypertensive properties.[1] The development of efficient and straightforward synthetic methodologies for these heterocycles is, therefore, a significant focus in medicinal chemistry and drug development. The use of Poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) and N, N, N′, N′-tetrabromothis compound (TBBDA) as catalysts offers an effective and convenient approach for the one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles from o-phenylenediamine and various aldehydes at room temperature, affording good to high yields.[2][3]
Application Notes
The described catalytic system is effective for the one-pot synthesis of a variety of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles. The reaction proceeds smoothly at room temperature, providing a greener and more efficient alternative to traditional methods that often require harsh conditions. Both Poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) and N, N, N′, N′-tetrabromothis compound (TBBDA) have proven to be effective catalysts for this transformation.[2][3] The choice of catalyst may be guided by availability and specific substrate requirements. The methodology is applicable to a broad range of aromatic aldehydes, accommodating both electron-donating and electron-withdrawing substituents.
Experimental Protocols
General Procedure for the One-Pot Synthesis of 2-Aryl-1-arylmethyl-1H-1,3-benzimidazoles
This protocol details the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles using either PBBS or TBBDA as a catalyst.
Materials:
-
o-phenylenediamine (OPDA)
-
Aromatic aldehyde
-
Poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) or N, N, N′, N′-tetrabromothis compound (TBBDA)
-
Acetonitrile (CH3CN)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of o-phenylenediamine (1 mmol) and an aromatic aldehyde (2 mmol) in acetonitrile (5 mL) in a round-bottom flask, add the catalyst (either 0.1 g of PBBS or 0.15 mmol of TBBDA).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), filter the reaction mixture to recover the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) to afford the pure 2-aryl-1-arylmethyl-1H-1,3-benzimidazole.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles using the described protocol.
| Entry | Aldehyde (Ar-CHO) | Catalyst | Time (h) | Yield (%) |
| 1 | C6H5CHO | TBBDA | 2 | 95 |
| 2 | 4-Cl-C6H4CHO | TBBDA | 2.5 | 92 |
| 3 | 4-NO2-C6H4CHO | TBBDA | 3 | 90 |
| 4 | 4-CH3O-C6H4CHO | TBBDA | 2 | 96 |
| 5 | 2-Cl-C6H4CHO | TBBDA | 3 | 88 |
| 6 | C6H5CHO | PBBS | 2.5 | 93 |
| 7 | 4-Cl-C6H4CHO | PBBS | 3 | 90 |
| 8 | 4-NO2-C6H4CHO | PBBS | 3.5 | 88 |
| 9 | 4-CH3O-C6H4CHO | PBBS | 2.5 | 94 |
| 10 | 2-Cl-C6H4CHO | PBBS | 3.5 | 85 |
Data is representative and may vary based on experimental conditions.
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates the proposed mechanism for the one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles catalyzed by brominated this compound derivatives. The catalyst acts as an oxidant in the reaction medium.[2]
Caption: Proposed reaction mechanism for benzimidazole synthesis.
Experimental Workflow
The diagram below outlines the general experimental workflow for the one-pot synthesis of benzimidazoles.
Caption: General experimental workflow for benzimidazole synthesis.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The application of poly(N, N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N', N'-tetrabromothis compound as catalysts for one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines, and new reagents for synthesis of benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of Benzene-1,3-disulfonamide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Benzene-1,3-disulfonamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for the large-scale synthesis of this compound?
A1: The most common and direct method for the synthesis of this compound is the reaction of commercially available benzene-1,3-disulfonyl chloride with an ammonia source, such as aqueous ammonia or ammonia gas, in a suitable solvent.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters to monitor and control include reaction temperature, rate of addition of reactants, stirring efficiency, and reaction time. Maintaining a low temperature during the initial addition of ammonia is crucial to prevent side reactions.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors, including incomplete reaction, formation of byproducts, or losses during workup and purification. Incomplete conversion of the disulfonyl chloride or side reactions such as the formation of polymeric materials can significantly reduce the yield.
Q4: What are the common impurities observed in the synthesis of this compound?
A4: Common impurities may include unreacted benzene-1,3-disulfonyl chloride, the monosubstituted intermediate (3-sulfamoylbenzenesulfonyl chloride), and ammonium chloride. The formation of these impurities is often dependent on the reaction conditions.
Q5: How can I effectively purify the crude this compound product on a large scale?
A5: Purification can be achieved through recrystallization from a suitable solvent system, such as water or an alcohol/water mixture. The choice of solvent will depend on the impurity profile of the crude product. Washing the crude product with water can help remove inorganic salts like ammonium chloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | Insufficient amount of ammonia. | Increase the molar excess of the ammonia source. |
| Low reaction temperature or short reaction time. | Gradually increase the reaction temperature after the initial exothermic phase and prolong the reaction time. Monitor reaction progress using techniques like TLC or HPLC. | |
| Poor mixing of reactants in a large-scale setup. | Ensure efficient stirring to maintain a homogeneous reaction mixture. | |
| Formation of Significant Byproducts | Reaction temperature is too high. | Maintain a low temperature (e.g., 0-10 °C) during the addition of ammonia to control the exothermic reaction. |
| Localized high concentration of reactants. | Add the ammonia source slowly and sub-surface if possible to ensure rapid dispersion. | |
| Product is Difficult to Isolate | Product is too soluble in the reaction solvent. | If possible, choose a solvent where the product has lower solubility at cooler temperatures to facilitate precipitation. |
| Formation of an emulsion during workup. | Add a saturated brine solution to help break the emulsion. | |
| Purified Product Fails Purity Specs | Inefficient removal of unreacted starting materials or byproducts. | Optimize the recrystallization solvent and procedure. Consider multiple recrystallization steps if necessary. |
| Co-precipitation of impurities. | Ensure the crude product is fully dissolved during recrystallization before allowing it to cool slowly. |
Experimental Protocols
Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound from benzene-1,3-disulfonyl chloride.
Materials:
-
Benzene-1,3-disulfonyl chloride
-
Aqueous ammonia (e.g., 28-30%)
-
Suitable organic solvent (e.g., Dichloromethane, Toluene)
-
Deionized water
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve benzene-1,3-disulfonyl chloride in an appropriate organic solvent.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction completion by TLC or HPLC.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with a dilute hydrochloric acid solution to remove any remaining ammonia.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent.
Visualizations
Caption: General synthesis workflow for this compound.
Technical Support Center: Purification of Crude Benzene-1,3-disulfonamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Benzene-1,3-disulfonamide.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the potential impurities in my crude this compound sample?
Your crude product may contain several types of impurities depending on the synthetic route. Common starting materials include benzene-1,3-disulfonic acid or benzene-1,3-disulfonyl chloride.[1] Potential impurities include:
-
Unreacted Starting Materials: Residual benzene-1,3-disulfonic acid or its salts.[1][2]
-
Reaction By-products: Formation of undesired by-products such as diphenylsulfonic acids can occur during the initial sulfonation of benzene.[3]
-
Isomeric Impurities: Synthesis may result in small amounts of benzene-1,2-disulfonamide or benzene-1,4-disulfonamide.
-
Hydrolysis Products: If starting from benzene-1,3-disulfonyl chloride, incomplete amination can lead to the presence of the corresponding sulfonic acid upon workup.
-
Residual Solvents: Solvents used in the reaction or initial workup may be present.
Q2: My product appears as an off-white or yellow solid after initial purification. What is causing this discoloration?
Colored impurities are a common issue. These can be organic by-products from the synthesis. For recrystallization, the addition of a small amount of activated charcoal to the hot solution can help adsorb these colored impurities.[4] The charcoal is then removed by hot gravity filtration before allowing the solution to cool and crystallize.[4]
Q3: I am struggling to induce crystallization during recrystallization. What steps can I take?
If crystals do not form upon cooling, several techniques can be employed to induce crystallization:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. This creates a rough surface that can initiate crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution to act as a nucleus for crystallization.
-
Reducing Solvent Volume: If too much solvent was added, you can gently boil off some of the solvent to re-saturate the solution and then allow it to cool again.[5][6]
-
Adding an Anti-solvent: Slowly add a solvent in which this compound is insoluble (but is miscible with your recrystallization solvent) until the solution becomes cloudy, then add a drop or two of the original hot solvent to clarify.[5][7]
-
Extended Cooling: Allow the solution to stand in an ice bath for a longer period, or even in a freezer if the solvent's freezing point allows.
Q4: My compound is streaking on a silica gel TLC plate. How can I achieve better separation during column chromatography?
Streaking on a TLC plate often indicates that the compound is interacting too strongly with the stationary phase, which can be an issue for polar or acidic compounds like sulfonamides. To address this:
-
Modify the Mobile Phase: Add a small percentage of a polar, acidic modifier like acetic acid to the eluent. This can help to protonate the sulfonamide and reduce its interaction with the silica, leading to sharper bands.
-
Consider a Different Stationary Phase: If modifying the eluent is unsuccessful, your compound may not be stable on silica gel.[8] Consider using a different stationary phase such as alumina (basic or neutral) or Florisil.[8]
Q5: My compound appears to be decomposing during silica gel flash chromatography. What are my alternatives?
The acidic nature of standard silica gel can sometimes cause decomposition of sensitive compounds.
-
Deactivate the Silica: You can deactivate the silica gel by preparing your column slurry with the chosen eluent system that contains a small amount (0.5-1%) of a base like triethylamine. Let the slurry stand for an hour before packing the column.
-
Alternative Stationary Phases: As mentioned above, switching to a less acidic stationary phase like neutral alumina is a viable option.[8]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₈N₂O₄S₂[9] |
| Molecular Weight | 236.27 g/mol [9] |
| Melting Point | 233.0 to 237.0 °C[9] |
| Appearance | White to off-white solid |
| Hydrogen Bond Donor Count | 2[9] |
| Hydrogen Bond Acceptor Count | 6[9] |
Table 2: Troubleshooting Guide for Recrystallization
| Issue | Potential Cause | Recommended Solution |
| Compound "oils out" instead of crystallizing | Solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent. |
| No crystals form upon cooling | Solution is not saturated (too much solvent added); compound is very soluble even in cold solvent. | Boil off some solvent to concentrate the solution.[6] Try inducing crystallization (scratching, seeding).[5] Cool in an ice bath. Add an anti-solvent.[7] |
| Low recovery of purified product | Too much solvent was used; premature crystallization during hot filtration; crystals washed with warm solvent. | Use the minimum amount of hot solvent required for dissolution.[5] Ensure the funnel is pre-heated for hot filtration.[4] Wash collected crystals with a minimal amount of ice-cold solvent.[6] |
| Product is still impure after one recrystallization | Impurities have similar solubility to the desired compound. | Perform a second recrystallization. If purity does not improve, column chromatography may be necessary. |
Table 3: Troubleshooting Guide for Flash Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Compound won't elute from the column | Eluent is not polar enough; compound decomposed on the column. | Gradually increase the polarity of the eluent.[8] Test for compound stability on silica using a 2D TLC plate.[8] If unstable, use a different stationary phase like alumina.[8] |
| Poor separation of compound and impurities | Inappropriate eluent system; column was poorly packed; column was overloaded. | Optimize the solvent system using TLC to achieve a greater difference in Rf values. Repack the column carefully to avoid channels. Reduce the amount of crude material loaded onto the column. |
| Compound elutes too quickly (in the solvent front) | Eluent is too polar. | Start with a less polar solvent system. |
| Column runs dry | Insufficient solvent in the reservoir; a crack or channel has formed in the stationary phase. | Always keep the silica bed covered with solvent. If the column cracks, the separation is often compromised and may need to be repeated. |
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or an ethanol/water mixture are common starting points for polar compounds.[10]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a boiling stick or magnetic stirring).[6] Continue to add small portions of hot solvent until the compound just dissolves completely.[5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[4] Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, warm flask.[4]
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]
-
Drying: Continue to draw air through the crystals on the filter to partially dry them, then transfer the solid to a watch glass to air dry completely or dry in a vacuum oven.
Protocol 2: General Flash Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that provides good separation of this compound from its impurities. The ideal Rf value for the target compound is typically between 0.25 and 0.35.
-
Column Packing: Pack a glass chromatography column with silica gel (or an alternative stationary phase) using the selected eluent (this can be done as a dry pack or a slurry pack). Ensure the packing is uniform and free of air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent. Pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin to apply pressure (using a pump or inert gas) to force the solvent through the column. Collect fractions in test tubes or other suitable containers.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions that contain the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General purification workflow for crude products.
Caption: Troubleshooting logic for recrystallization.
Caption: Troubleshooting common flash chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. US3097235A - Process for the manufacture of 1, 3-benzene-disulfonic acid - Google Patents [patents.google.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. youtube.com [youtube.com]
- 8. Purification [chem.rochester.edu]
- 9. This compound|lookchem [lookchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Optimizing reaction conditions for synthesizing Benzene-1,3-disulfonamide derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for synthesizing Benzene-1,3-disulfonamide derivatives. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for preparing this compound derivatives?
A1: The most common method involves a two-step process. The first step is the chlorosulfonation of a substituted benzene to form a benzene-1,3-disulfonyl chloride intermediate. This is followed by an ammonolysis reaction, where the disulfonyl chloride is reacted with a primary or secondary amine to yield the desired N,N'-disubstituted-benzene-1,3-disulfonamide.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors including incomplete reaction, formation of byproducts due to side reactions, and product loss during workup and purification. Specific issues could be the use of tertiary amines which do not form stable sulfonamides, or the hydrolysis of the sulfonyl chloride intermediate.
Q3: How can I minimize the formation of byproducts?
A3: Byproduct formation can be minimized by carefully controlling the reaction temperature, using an appropriate solvent, and ensuring the purity of your starting materials. For instance, running the reaction at a lower temperature can reduce the rate of side reactions. The choice of base is also critical; a non-nucleophilic base is often preferred to avoid competition with the amine reactant.
Q4: What is the role of a base in the reaction between benzene-1,3-disulfonyl chloride and an amine?
A4: A base is used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This is crucial because the accumulation of HCl can protonate the amine reactant, rendering it non-nucleophilic and thus halting the reaction. Common bases include pyridine, triethylamine (Et3N), or an aqueous solution of sodium carbonate (Na2CO3).
Q5: Can I use tertiary amines in this synthesis?
A5: Tertiary amines will not form the desired stable sulfonamide product. While they may react with the sulfonyl chloride to form an unstable intermediate salt, this readily breaks down in the presence of water, regenerating the tertiary amine. This is a key principle of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive amine (e.g., protonated amine salt). | Add a suitable base (e.g., pyridine, Et3N) to neutralize any acid and liberate the free amine. |
| Hydrolysis of the sulfonyl chloride. | Ensure anhydrous reaction conditions by using dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Use of a tertiary amine. | Verify the class of the amine. Tertiary amines will not form stable sulfonamides. | |
| Formation of a White Precipitate that is Insoluble in both Acid and Base | The product is a sulfonamide derived from a secondary amine. | This is the expected outcome for a reaction with a secondary amine. The precipitate is the desired product.[1] |
| Product is Soluble in Aqueous Base but Precipitates upon Acidification | The product is a sulfonamide derived from a primary amine. | This indicates the successful formation of a sulfonamide from a primary amine. The hydrogen on the nitrogen is acidic and forms a salt with the base. |
| Multiple Spots on TLC Plate, Indicating a Mixture of Products | Side reactions due to high temperature. | Lower the reaction temperature. Reactions are often run at 0°C to room temperature. |
| The amine reactant is acting as both a nucleophile and a base. | Use a non-nucleophilic base to scavenge the HCl byproduct. | |
| Difficulty in Isolating the Product | Product is highly soluble in the reaction solvent. | After the reaction is complete, use a rotary evaporator to remove the solvent. The crude product can then be purified by recrystallization or column chromatography. |
| Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to help break the emulsion. |
Experimental Protocols
Protocol 1: Synthesis of 4-Ethoxy-1,3-benzenedisulfonyl chloride
This procedure is adapted from a method for a similar compound.[2]
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve chlorosulfonic acid (9.20 mL, 0.14 mol) in anhydrous dichloromethane (15 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phenetole (2.40 mL, 0.02 mol) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at 40°C for approximately 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-Ethoxy-1,3-benzenedisulfonyl chloride, which can be used in the next step without further purification.
Protocol 2: General Synthesis of N,N'-disubstituted-benzene-1,3-disulfonamide
-
Dissolve the benzene-1,3-disulfonyl chloride derivative (1.0 equivalent) in a suitable solvent such as dichloromethane or water.
-
Add the primary or secondary amine (2.0-3.0 equivalents).
-
Add a base (e.g., 4.0 equivalents of Na2CO3 in aqueous solution, or triethylamine in an organic solvent).[3]
-
Stir the reaction mixture at room temperature or reflux for a specified time (e.g., 24 hours), monitoring the progress by TLC.[3]
-
After the reaction is complete, if an organic solvent was used, wash the mixture with water and brine. If the reaction was in water, acidify the mixture with 1M HCl until a precipitate forms.[3]
-
Collect the solid product by filtration.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., toluene) or by column chromatography.
Reaction Condition Optimization Data
The following tables summarize various reaction conditions for the synthesis of sulfonamide derivatives.
Table 1: Solvent and Temperature Effects
| Reactants | Solvent | Temperature (°C) | Notes | Reference |
| Benzenesulfonyl chloride and primary/secondary amines | Aqueous/Organic (heterogeneous) | Room Temperature | The amine dissolves in the reagent phase for reaction. | |
| Phenetole and Chlorosulfonic Acid | Dichloromethane | 0 to 40 | Initial addition at 0°C, then warmed to 40°C. | [2] |
| 4-(4′,6′-Dichloro-1′,3′,5′-triazin-2′-ylamino)-benzenesulfonamide and Glycine | Water | Reflux | Reaction carried out in an aqueous solution of Na2CO3. | [3] |
| Sulfonic acid salt and Phosgene | Chlorobenzene | 70-90 | Catalytic amount of N,N-dimethylformamide is advantageous. | [4] |
| Benzenesulfonyl chloride and Diethylamine | Not specified | Not specified | General reaction to form N,N-diethylbenzenesulfonamide. | [5] |
Table 2: Reagent Equivalents
| Sulfonyl Chloride Derivative | Amine | Amine Equivalents | Base | Base Equivalents | Reference |
| 4-(4′,6′-Dichloro-1′,3′,5′-triazin-2′-ylamino)-benzenesulfonamide | Glycine | 3.0 | Na2CO3 | 4.0 | [3] |
| 4-(4′,6′-Dichloro-1′,3′,5′-triazin-2′-ylamino)-benzenesulfonamide | Glycine | 2.4 | NaOH | 5.0 | [3] |
| 4-(4′,6′-Dichloro-1′,3′,5′-triazin-2′-ylamino)-benzenesulfonamide | β-alanine | 3.0 | Na2CO3 | 4.0 | [3] |
Visualized Workflows and Pathways
Caption: A flowchart illustrating the two main stages for the synthesis of this compound derivatives.
Caption: A diagram showing the expected outcomes based on the class of the amine reactant.
References
- 1. shaalaa.com [shaalaa.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]
- 5. brainly.in [brainly.in]
Common side reactions in the sulfonation of benzene
Welcome to the Technical Support Center for the sulfonation of benzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the sulfonation of benzene and its derivatives.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the sulfonation of benzene, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Yield of Benzenesulfonic Acid
Q: My sulfonation reaction is resulting in a low yield of the desired benzenesulfonic acid. What are the likely causes and how can I improve it?
A: Low yields in benzene sulfonation can often be attributed to several factors:
-
Incomplete Reaction: The sulfonation of benzene is a reversible reaction. To drive the equilibrium towards the formation of benzenesulfonic acid, it is crucial to use a sufficiently strong sulfonating agent and manage the water produced during the reaction.[1][2][3]
-
Solution: Employ fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄).[1][4] The higher concentration of SO₃, the active electrophile, will favor the forward reaction.[4] For laboratory-scale preparations, using an excess of the sulfonating agent can also help drive the reaction to completion.
-
-
Suboptimal Temperature: The rate of sulfonation is highly dependent on temperature.
-
Solution: While the reaction is exothermic, maintaining a moderately elevated temperature can increase the reaction rate. A common temperature for the sulfonation of benzene with fuming sulfuric acid is around 40°C.[2][5] However, be aware that excessively high temperatures can promote side reactions.
-
-
Desulfonation (Reverse Reaction): The presence of excess water and high temperatures can shift the equilibrium back towards the starting materials (benzene and sulfuric acid).[2][3]
-
Solution: Use a strong sulfonating agent like oleum to consume any water present. If using concentrated sulfuric acid, consider using a dehydrating agent or a setup to remove water as it forms.
-
Issue 2: Formation of Significant Amounts of Byproducts
Q: I am observing the formation of significant amounts of byproducts in my reaction mixture, specifically diphenyl sulfone and polysulfonated products. How can I minimize their formation?
A: The formation of diphenyl sulfone and benzene disulfonic acid are the most common side reactions. Here’s how to address them:
-
Diphenyl Sulfone Formation: This byproduct becomes more prevalent when the concentration of sulfuric acid decreases towards the end of the reaction.
-
Mechanism: It is formed from the reaction of benzenesulfonic acid with benzene.
-
Mitigation Strategies:
-
Control Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, as these conditions favor the formation of diphenyl sulfone.
-
Inhibitor: The addition of a small amount of sodium benzenesulfonate (5-10% by weight) has been shown to inhibit the formation of diphenyl sulfone.[6]
-
-
-
Polysulfonation (Formation of Benzene Disulfonic Acid): The introduction of a second sulfonic acid group onto the benzene ring is a common side reaction, especially under harsh conditions.
-
Mechanism: The first sulfonic acid group deactivates the ring, making the second substitution more difficult. However, with a potent sulfonating agent and forcing conditions, it can occur.
-
Mitigation Strategies:
-
Control Sulfonating Agent Concentration: Use a concentration of oleum that is sufficient for monosulfonation but not so high as to aggressively promote disulfonation.
-
Maintain Moderate Temperature: Higher reaction temperatures provide the activation energy for the second sulfonation. Running the reaction at a controlled, moderate temperature (e.g., 40-70°C) can favor monosulfonation.[5]
-
Limit Reaction Time: Extended reaction times, especially with a strong sulfonating agent, can lead to the gradual formation of disulfonated products. Monitor the reaction progress to determine the optimal time to stop.
-
-
Quantitative Data on Side Product Formation
The following table summarizes the influence of reaction conditions on the formation of common side products in the sulfonation of benzene.
| Sulfonating Agent | Temperature (°C) | Reaction Time | Benzene:SO₃ Molar Ratio | Diphenyl Sulfone (%) | Benzene Disulfonic Acid (%) | Reference |
| Fuming Sulfuric Acid | 70-75 | 103 minutes | 1:1.07-1.09 | 6.4 | Not specified | [7] |
| Sulfuric Acid | Not specified | Not specified | Not specified | ~2 (with inhibitor) | Not specified | [8] |
| Fuming Sulfuric Acid | 40 | 20-30 minutes | Not specified | Not specified | Minimal (implied) | [5] |
Note: The quantitative data available in the literature is often specific to particular industrial processes or laboratory setups and may not be directly transferable. This table provides illustrative examples.
Experimental Protocols
High-Yield Laboratory Synthesis of Benzenesulfonic Acid
This protocol is designed to maximize the yield of benzenesulfonic acid while minimizing the formation of common side products.
Materials:
-
Benzene (dry)
-
Fuming sulfuric acid (oleum, e.g., 20% free SO₃)
-
Ice-water bath
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Sodium chloride
-
Sodium carbonate or sodium hydroxide solution (for neutralization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place 78 g (1 mole) of dry benzene. Cool the flask in an ice-water bath.
-
Addition of Sulfonating Agent: Slowly add 100 mL of fuming sulfuric acid (20% oleum) to the stirred benzene through the dropping funnel. Maintain the reaction temperature between 40-50°C during the addition. The addition should be controlled to prevent the temperature from rising too high.
-
Reaction: After the addition is complete, continue stirring the mixture at 40°C for approximately 30 minutes to ensure the reaction goes to completion.[5]
-
Workup:
-
Carefully pour the reaction mixture into a beaker containing a saturated solution of sodium chloride. This will precipitate the sodium salt of benzenesulfonic acid.
-
Filter the precipitate and wash it with a small amount of cold, saturated sodium chloride solution.
-
To obtain the free acid, the sodium salt can be dissolved in a minimal amount of hot water and then acidified with a strong acid (e.g., HCl), followed by cooling to crystallize the benzenesulfonic acid. Alternatively, for many applications, the sodium salt is the desired product.
-
-
Purification: The crude benzenesulfonic acid or its sodium salt can be recrystallized from water to improve purity.
Safety Precautions:
-
Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.
-
Fuming sulfuric acid is extremely corrosive and reacts violently with water. Wear appropriate personal protective equipment (gloves, safety goggles, lab coat).
Visualizations
Logical Relationship between Reaction Conditions and Side Product Formation
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. All About Sulfonation of Benzene [unacademy.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. US2692279A - Process for the sulfonation of benzene - Google Patents [patents.google.com]
- 7. CN101723858B - Method for preparing benzenesulfonic acid - Google Patents [patents.google.com]
- 8. US2379585A - Sulphonation of benzene - Google Patents [patents.google.com]
How to improve the yield of Benzene-1,3-disulfonamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzene-1,3-disulfonamide. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation, with a focus on improving reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is a two-step process. The first step involves the chlorosulfonation of benzene to produce the intermediate, benzene-1,3-disulfonyl chloride. The second step is the ammonolysis (amination) of the disulfonyl chloride intermediate with an ammonia source to yield the final product.
Q2: My overall yield is consistently low. What are the critical stages to investigate?
A2: Low overall yield can stem from inefficiencies in either the chlorosulfonation or the ammonolysis step. For the chlorosulfonation, incomplete reaction or the formation of byproducts like diphenyl sulfones can reduce the yield of the necessary intermediate. In the ammonolysis step, common issues include hydrolysis of the sulfonyl chloride, incomplete reaction, and the formation of polymeric sulfonamides. Careful optimization of both stages is crucial for a high overall yield.
Q3: What are the main side reactions to be aware of during the ammonolysis of benzene-1,3-disulfonyl chloride?
A3: The primary side reactions during the ammonolysis step are:
-
Hydrolysis: Benzene-1,3-disulfonyl chloride is highly sensitive to moisture and can hydrolyze back to benzene-1,3-disulfonic acid, especially when using aqueous ammonia. This consumes the starting material and complicates purification.[1]
-
Incomplete Ammonolysis: If insufficient ammonia or inadequate reaction time is used, one of the sulfonyl chloride groups may remain unreacted, resulting in the formation of 3-(aminosulfonyl)benzenesulfonyl chloride.
-
Polymerization: Under certain conditions, intermolecular reactions can occur between partially reacted intermediates, leading to the formation of polysulfonamide impurities.
Q4: How can I purify the final this compound product?
A4: Purification of this compound typically involves recrystallization. The crude product obtained after the reaction work-up can be dissolved in a suitable hot solvent, such as ethanol or an ethanol/water mixture, and allowed to cool slowly to form crystals. The choice of solvent may need to be optimized based on the observed impurities. Washing the filtered crystals with cold solvent can help remove residual soluble impurities.
Troubleshooting Guides
Problem 1: Low Yield of Benzene-1,3-disulfonyl Chloride (Intermediate)
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of unreacted benzene detected. | Insufficient amount of chlorosulfonic acid or incomplete reaction. | Increase the molar excess of chlorosulfonic acid. Ensure adequate reaction time and temperature as per the protocol. |
| Presence of a high-melting point solid in the crude product. | Formation of diphenyl sulfone byproduct. | Ensure that benzene is added slowly to the chlorosulfonic acid and not the other way around. Maintain a low reaction temperature during the addition of benzene.[2] |
| Low recovery of product after work-up with ice/water. | Hydrolysis of the sulfonyl chloride during work-up. | Work quickly and at low temperatures during the quenching and separation steps. The product should be separated from the aqueous layer as soon as possible. |
Problem 2: Low Yield of this compound (Final Product)
| Symptom | Possible Cause | Suggested Solution |
| Oily residue or difficulty in isolating a solid product. | Incomplete reaction, leaving unreacted benzene-1,3-disulfonyl chloride. | Increase the excess of ammonia. Extend the reaction time or consider a moderate increase in temperature. Monitor the reaction by TLC to confirm the disappearance of the starting material. |
| The crude product is highly acidic. | Significant hydrolysis of benzene-1,3-disulfonyl chloride to benzene-1,3-disulfonic acid. | If using aqueous ammonia, ensure the reaction is sufficiently cooled before adding the sulfonyl chloride. Alternatively, use anhydrous ammonia gas bubbled through an aprotic solvent like THF or dioxane. |
| The product is insoluble in common solvents and appears polymeric. | Formation of polysulfonamides due to intermolecular reactions. | Ensure a high concentration of ammonia to favor the formation of the desired product. Slow, controlled addition of the disulfonyl chloride to the ammonia solution can also minimize polymerization. |
| The presence of a byproduct with one sulfonyl chloride and one sulfonamide group. | Incomplete ammonolysis. | Increase the molar ratio of ammonia to the disulfonyl chloride. Ensure efficient mixing and sufficient reaction time to allow for the substitution of both chloride atoms. |
Experimental Protocols
Protocol 1: Synthesis of Benzene-1,3-disulfonyl Chloride
This protocol outlines the synthesis of the key intermediate, benzene-1,3-disulfonyl chloride, from the corresponding disodium salt of benzene-1,3-disulfonic acid.
Materials:
-
Disodium benzene-1,3-disulfonate
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
Crushed ice
-
Hexane (for recrystallization, optional)
Procedure:
-
Ensure the disodium benzene-1,3-disulfonate is thoroughly dried.
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, carefully mix the dry disodium salt with phosphorus pentachloride or thionyl chloride.[1]
-
Gently heat the mixture. The reaction can be exothermic and should be controlled.
-
Once the initial reaction subsides, continue heating at approximately 100°C for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto a large volume of crushed ice with stirring.
-
The solid benzene-1,3-disulfonyl chloride will precipitate.
-
Filter the crude product and wash it thoroughly with cold water.
-
The crude product can be further purified by recrystallization from a solvent such as hexane.
Protocol 2: Synthesis of this compound
This protocol describes the ammonolysis of benzene-1,3-disulfonyl chloride to yield the final product.
Materials:
-
Benzene-1,3-disulfonyl chloride
-
Concentrated aqueous ammonia (e.g., 30% solution) or anhydrous ammonia gas
-
Anhydrous solvent (e.g., Dichloromethane, THF, if using ammonia gas)
-
Ethanol or ethanol/water mixture (for recrystallization)
Method A: Using Aqueous Ammonia
-
In a flask, cool a concentrated aqueous ammonia solution in an ice bath. A significant excess of ammonia should be used.
-
Dissolve the benzene-1,3-disulfonyl chloride in a minimal amount of a water-miscible solvent like acetone or THF.
-
Add the solution of benzene-1,3-disulfonyl chloride dropwise to the cold, stirred ammonia solution.
-
After the addition is complete, continue to stir the mixture at a low temperature for a specified time, then allow it to warm to room temperature and stir for several hours.
-
The precipitated solid is collected by filtration, washed with cold water, and then dried.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
Method B: Using Anhydrous Ammonia
-
Dissolve benzene-1,3-disulfonyl chloride in an anhydrous aprotic solvent such as dichloromethane or THF in a flask equipped with a gas inlet and outlet.
-
Cool the solution in a dry ice/acetone bath.
-
Bubble anhydrous ammonia gas through the stirred solution.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the ammonium chloride byproduct can be removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization.
Visualizations
Caption: A typical experimental workflow for the two-step synthesis of this compound.
References
Technical Support Center: Overcoming Solubility Challenges with Benzene-1,3-disulfonamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues with Benzene-1,3-disulfonamide in organic solvents. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a polar molecule due to the presence of two sulfonamide groups (-SO₂NH₂). These groups can act as both hydrogen bond donors (N-H) and acceptors (S=O). Consequently, it is expected to have limited solubility in non-polar organic solvents and higher solubility in polar aprotic and polar protic solvents.
Q2: In which organic solvents is this compound likely to be most soluble?
Based on the principle of "like dissolves like," polar solvents are the best candidates for dissolving this compound. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often excellent choices for sulfonamides. Polar protic solvents like methanol, ethanol, and acetone may also be effective, although solubility might be lower compared to DMSO and DMF.
Q3: Why is my this compound not dissolving even in a recommended polar solvent?
Several factors can contribute to poor dissolution, even in a suitable solvent:
-
Insufficient Solvent Volume: The concentration you are trying to achieve may exceed the solubility limit of the compound in that specific solvent at the current temperature.
-
Slow Dissolution Rate: Crystalline solids can take time to dissolve. Insufficient mixing or time can lead to the appearance of insolubility.
-
Low Temperature: Solubility is often temperature-dependent. Room temperature may not be sufficient for achieving the desired concentration.
-
Purity of the Compound: Impurities can sometimes affect solubility.
Solvent Selection Guide
The following table provides a qualitative prediction of the solubility of this compound in common organic solvents. This should be used as a starting point for your experiments.
| Solvent Name | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar solvent capable of strong hydrogen bond acceptance. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a highly polar solvent. |
| Acetone | Polar Aprotic | Moderate | A polar aprotic solvent that can dissolve many sulfonamides.[1] |
| Methanol | Polar Protic | Moderate | A polar protic solvent capable of hydrogen bonding. |
| Ethanol | Polar Protic | Moderate to Low | Less polar than methanol, may result in lower solubility. |
| Acetonitrile | Polar Aprotic | Moderate to Low | Polar, but generally a weaker solvent for sulfonamides than DMSO or DMF. |
| Dichloromethane (DCM) | Non-polar | Low | A non-polar solvent, unlikely to effectively dissolve the polar sulfonamide. |
| Toluene | Non-polar | Very Low | A non-polar aromatic solvent. |
| Hexane | Non-polar | Very Low | A non-polar aliphatic solvent. |
Experimental Protocol: Determining the Solubility of this compound
This protocol describes a standard laboratory method to determine the equilibrium solubility of this compound in a chosen organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. For a more complete separation, centrifuge the vial at a high speed.
-
Sample Collection: Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method (HPLC or UV-Vis).
-
Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The result can be expressed in units such as mg/mL or mol/L.
Caption: Experimental workflow for determining the solubility of this compound.
Troubleshooting Guide
References
Technical Support Center: Preventing Polysulfonated Byproducts
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to mitigate the formation of polysulfonated byproducts during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is polysulfonation and why is it considered a problem in chemical synthesis?
A1: Polysulfonation is a chemical reaction where multiple sulfonic acid (–SO₃H) groups are introduced onto a single molecule, typically an aromatic compound.[1] This is often an undesirable side reaction during experiments aiming for monosulfonation. The formation of these byproducts complicates purification processes, lowers the yield of the desired monosulfonated product, and can introduce unintended physicochemical properties, such as altered solubility or biological activity.[2]
Q2: What are the primary experimental factors that promote the formation of polysulfonated byproducts?
A2: Polysulfonation is generally favored by harsh reaction conditions. The key factors include high concentrations of the sulfonating agent, elevated reaction temperatures, and prolonged reaction times.[1][3] The reactivity of the substrate also plays a role; aromatic rings with strongly activating substituents are more susceptible to multiple substitutions.
Q3: How does reaction temperature specifically influence the selectivity between mono- and polysulfonation?
A3: Higher temperatures increase the reaction rate, but often decrease selectivity, leading to a greater proportion of polysulfonated products.[4] For some reactions, such as the sulfonation of naphthalene, temperature can also determine the position of sulfonation (regioselectivity) by favoring the thermodynamically stable product over the kinetically favored one.[1][5] Excessively high temperatures can also lead to product degradation and the formation of sulfones, which are another class of byproducts.[1]
Q4: Can the choice of sulfonating agent help control the reaction?
A4: Absolutely. The reactivity of the sulfonating agent is a critical parameter. Strong agents like fuming sulfuric acid (oleum) or sulfur trioxide (SO₃) are highly reactive and can easily lead to polysulfonation.[6][7] Milder reagents or complexes, such as chlorosulfonic acid, acetyl sulfate, or specialized ionic liquids like 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl), offer better control and can significantly reduce the formation of byproducts.[3][8][9][10]
Q5: What are protecting groups and how can they be used to prevent polysulfonation?
A5: Protecting groups are chemical moieties that are temporarily attached to a specific functional group or position on a molecule to prevent it from reacting.[6] In the context of sulfonation, a protecting group can be used to block the most reactive sites on an aromatic ring, directing the sulfonic acid group to a different, desired position. After the reaction, the protecting group is removed. The sulfonic acid group itself can act as a reversible protecting group; it can be introduced to block a position and later removed under specific conditions (desulfonation), typically by heating in dilute acid.[6][7]
Troubleshooting Guide
Problem: Analysis (e.g., HPLC, NMR) shows a significant percentage of di- or tri-sulfonated byproducts.
| Possible Cause | Suggested Solution |
| Reaction conditions are too harsh. | Systematically reduce the reaction temperature in 5-10°C increments. Shorten the reaction time and monitor the reaction's progress more frequently (e.g., by TLC or HPLC). Use a stoichiometric amount of the sulfonating agent rather than a large excess.[1] |
| The sulfonating agent is too reactive for the substrate. | Switch to a milder sulfonating agent. For example, if oleum is causing over-sulfonation, consider using concentrated sulfuric acid, chlorosulfonic acid, or a sulfur trioxide-triethylphosphate complex.[3][11] For highly sensitive substrates, advanced agents like imidazolium-based reagents may provide greater control.[8][12] |
| The substrate is highly activated, making it prone to multiple substitutions. | Employ a protecting group strategy. Temporarily block the most reactive positions on the ring to direct the sulfonation to the desired site. The protecting group can be removed in a subsequent step.[6] The reversibility of sulfonation can also be used; it may be possible to selectively remove the unwanted sulfonic acid groups.[7] |
Data Presentation
Table 1: Effect of Reaction Conditions on Polysulfonation of Polystyrene
This table summarizes data on the sulfonation of polystyrene using 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl), illustrating how reagent stoichiometry can precisely control the degree of sulfonation (DS).
| Entry | [Dsim]Cl/Styrene Ratio | Temperature (°C) | Time (h) | Degree of Sulfonation (DS) (%) | Yield (%) |
| 1 | 1.4 | 70 | 4 | 92 | 70 |
| 2 | 1.0 | 70 | 4 | 86 | 65 |
| 3 | 0.8 | 70 | 4 | 79 | 84 |
| 4 | 0.6 | 70 | 4 | 63 | 85 |
| 5 | 0.4 | 70 | 4 | 41 | 86 |
| 6 | 0.2 | 70 | 4 | 22 | 87 |
Data adapted from a study on controlled sulfonation using [Dsim]Cl, demonstrating that substoichiometric amounts of the sulfonating agent can effectively control the degree of sulfonation.[8]
Table 2: Comparison of Common Sulfonating Agents
| Sulfonating Agent | Formula | Typical Conditions | Advantages | Disadvantages |
| Fuming Sulfuric Acid (Oleum) | H₂SO₄·xSO₃ | Concentrated, often heated | High reactivity, low cost | High risk of polysulfonation and side reactions (e.g., sulfone formation).[1][3] |
| Chlorosulfonic Acid | HSO₃Cl | Often used in a solvent like dichloromethane | Highly effective, generally cleaner than oleum.[3][6] | Reacts vigorously with water, produces corrosive HCl gas.[6] |
| Sulfur Trioxide Complexes (e.g., SO₃-Pyridine) | SO₃·C₅H₅N | Anhydrous organic solvents | Milder than free SO₃, good for sensitive substrates | Can be difficult to handle, complex preparation. |
| Acetyl Sulfate | CH₃CO₂SO₃H | In-situ generation from acetic anhydride and H₂SO₄ | Milder conditions, can lead to incomplete sulfonation.[9] | Lower reactivity may result in incomplete conversion. |
| Imidazolium-based Agents (e.g., [Dsim]Cl) | C₃H₃N₂(SO₃H)₂Cl | Mild temperatures (e.g., 70°C) in a suitable solvent | High regioselectivity, allows precise control over the degree of sulfonation, minimizes side reactions.[8][12][13] | Higher cost, may require specific solvent systems. |
Mandatory Visualizations
Caption: Reaction pathway for mono- vs. polysulfonation.
Caption: Experimental workflow for controlled sulfonation.
Caption: Troubleshooting logic for polysulfonation issues.
Experimental Protocols
Protocol 1: General Procedure for Controlled Monosulfonation of an Aromatic Compound
This protocol provides a representative method for achieving selective monosulfonation by carefully controlling reaction conditions.
1. Materials and Equipment:
-
Aromatic substrate (1.0 eq)
-
Sulfonating agent (e.g., Chlorosulfonic acid, 1.05 eq)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, thermometer
-
Ice bath
-
Drying tube (e.g., with CaCl₂)
-
Standard glassware for work-up and purification
2. Reaction Setup:
-
Assemble the dry three-necked flask with a magnetic stirrer, dropping funnel, and condenser. Attach a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.
-
In the flask, dissolve the aromatic substrate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask to 0-5 °C using an ice bath.
3. Procedure:
-
Slowly add the sulfonating agent dropwise from the dropping funnel over 30-60 minutes. It is critical to maintain the internal temperature below 10 °C to minimize side reactions.[14]
-
After the addition is complete, allow the mixture to stir at 0-5 °C or slowly warm to room temperature, depending on the substrate's reactivity.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.
4. Work-up and Purification:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench any remaining sulfonating agent.[14]
-
If the product precipitates as the free sulfonic acid, it can be collected by vacuum filtration.
-
Alternatively, neutralize the acidic solution with a base (e.g., NaOH solution) to precipitate the sodium salt of the sulfonic acid.[15] This "salting out" procedure can improve isolation.[14]
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water or brine.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture).
-
Dry the purified product under vacuum to a constant weight.
5. Characterization:
-
Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemithon.com [chemithon.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polystyrene sulfonate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. 20.210.105.67 [20.210.105.67]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Benzene-1,3-disulfonamide Mediated Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions mediated by Benzene-1,3-disulfonamide and related organocatalysts.
Troubleshooting Guide
This guide addresses common issues observed during experiments, their potential causes, and recommended solutions.
| Issue Observed | Potential Cause | Diagnostic Steps | Recommended Solutions |
| Gradual decrease in reaction rate and yield over several runs. | Catalyst Leaching: The active catalytic species may be slowly dissolving into the reaction medium. | 1. Analyze the reaction filtrate/supernatant for traces of the catalyst or its components using techniques like HPLC or Mass Spectrometry. 2. Perform elemental analysis on the product to check for catalyst contamination. | 1. Immobilization: Consider immobilizing the catalyst on a solid support to prevent leaching. 2. Solvent Screening: Test less polar solvents that may reduce the solubility of the catalyst. 3. Optimize Reaction Temperature: Lowering the temperature might reduce the rate of leaching. |
| Significant drop in enantioselectivity. | Formation of Inactive Catalyst Species: The catalyst may be degrading into achiral or less selective species. For example, in reactions involving diarylprolinol silyl ether catalysts, undesired degradation to corresponding diarylprolinols and subsequent formation of oxazolidines with aldehydes can occur. | 1. In-situ NMR Spectroscopy: Monitor the reaction mixture over time to identify the formation of new species derived from the catalyst. 2. LC-MS Analysis: Analyze the crude reaction mixture to detect catalyst degradation products. | 1. Strict Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried, as water can promote the hydrolysis of silyl ethers and other sensitive functional groups. 2. Additive Screening: The presence of acidic or basic additives can significantly impact catalyst stability. Highly polar solvents and moderate acidic additives can accelerate the deprotection of diarylprolinol silyl ethers. |
| Complete loss of catalytic activity. | Catalyst Poisoning: Strong binding of impurities from reagents, solvents, or starting materials to the active site of the catalyst. | 1. Reagent and Solvent Purity Check: Analyze all starting materials and solvents for potential inhibitors (e.g., trace metals, water, other nucleophiles/electrophiles). 2. Control Experiment: Run the reaction with highly purified reagents and solvents to see if activity is restored. | 1. Purification of Reagents: Purify all reaction components before use. 2. Use of Scavengers: If the poison is known, a scavenger resin or reagent can be added to remove it from the reaction mixture. |
| Change in the physical appearance of the catalyst (e.g., color change, clumping). | Fouling or Coking: Deposition of polymeric or carbonaceous materials on the catalyst surface, blocking active sites. This is a common deactivation mechanism in heterogeneous catalysis.[1] | 1. Visual Inspection: Observe the catalyst under a microscope. 2. Spectroscopic Analysis: Techniques like SEM, TEM, and TGA can be used to characterize the deposits on the catalyst surface.[2] | 1. Catalyst Washing: Wash the catalyst with an appropriate solvent to remove adsorbed impurities. 2. Calcination (for robust inorganic supports): Heating the catalyst at high temperatures in the presence of air or oxygen can burn off organic foulants. (Note: This is not suitable for most organocatalysts). |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of deactivation for organocatalysts used in conjunction with sulfonamides?
A1: The main deactivation pathways for amine-based organocatalysts, which are often used in sulfonamide-mediated reactions, include:
-
Hydrolysis: Reaction with water to form inactive species. For instance, diarylprolinol silyl ethers can be desilylated to the corresponding less active prolinol.
-
Side Reactions with Substrates/Products: The catalyst can react with starting materials or products to form inactive adducts. A common issue is the formation of oxazolidines from the reaction of the catalyst with aldehydes.
-
Oxidation: Exposure to air or oxidizing agents can lead to the degradation of the catalyst.
-
Poisoning: Strong adsorption of impurities on the catalytic sites.
Q2: How can I regenerate a deactivated organocatalyst?
A2: Regeneration of deactivated organocatalysts depends on the deactivation mechanism:
-
For fouling: Washing the catalyst with a suitable solvent can remove adsorbed materials.
-
For water-induced deactivation: In some cases, the catalyst can be re-functionalized. For example, a hydrolyzed diarylprolinol might be re-silylated.
-
For poisoning: Regeneration can be challenging. If the poison is weakly adsorbed, washing may be effective. For strongly bound poisons, chemical treatment might be necessary, but this can also alter the catalyst structure.
Q3: What analytical techniques are most useful for studying catalyst deactivation?
A3: A combination of techniques is often required to fully understand catalyst deactivation:
-
NMR Spectroscopy (in-situ and ex-situ): To monitor the structural changes of the catalyst during the reaction.
-
Mass Spectrometry (LC-MS, GC-MS): To identify catalyst degradation products and impurities in the reaction mixture.
-
Chromatography (HPLC, GC): To quantify the loss of active catalyst and the formation of byproducts.
-
For heterogeneous catalysts:
Experimental Protocols
Protocol 1: In-situ NMR Monitoring of Catalyst Stability
This protocol allows for the real-time observation of catalyst degradation during a reaction.
-
Sample Preparation:
-
In an NMR tube, dissolve the catalyst (e.g., a diarylprolinol silyl ether, 5-10 mol%) in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Add an internal standard (e.g., mesitylene) for quantification.
-
Acquire a baseline 1H NMR spectrum of the catalyst and internal standard.
-
-
Reaction Initiation:
-
Add the aldehyde substrate to the NMR tube.
-
Quickly acquire a series of 1H NMR spectra at regular time intervals (e.g., every 5-10 minutes) at the desired reaction temperature.
-
-
Data Analysis:
-
Monitor the disappearance of signals corresponding to the active catalyst and the appearance of new signals corresponding to degradation products (e.g., the desilylated prolinol or oxazolidine).
-
Integrate the signals of the catalyst and degradation products relative to the internal standard to quantify the rate of deactivation.
-
Protocol 2: Catalyst Recycling and Leaching Study
This protocol helps to determine the reusability of a heterogeneous catalyst and to quantify leaching.
-
Initial Reaction:
-
Perform the reaction under standard conditions using the solid-supported catalyst.
-
-
Catalyst Recovery:
-
After the reaction is complete, separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent, followed by a more volatile solvent like diethyl ether) and dry it under vacuum.
-
-
Catalyst Reuse:
-
Use the recovered catalyst in a new reaction with fresh substrates and solvent.
-
Compare the reaction yield and enantioselectivity to the initial run to assess the loss of activity. Repeat for several cycles.
-
-
Leaching Analysis:
-
Take the filtrate from the first reaction and remove the solvent under reduced pressure.
-
Analyze the residue by a sensitive analytical technique (e.g., ICP-MS if the catalyst contains a unique element, or LC-MS) to quantify the amount of catalyst that has leached into the solution.
-
Visualizations
Caption: Common deactivation pathways for amine-based organocatalysts.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
Technical Support Center: High-Purity Benzene-1,3-disulfonamide Recrystallization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and experimental protocols for the recrystallization of Benzene-1,3-disulfonamide to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful recrystallization? The choice of solvent is paramount. An ideal solvent should dissolve this compound sparingly or not at all at room temperature but show high solubility at an elevated temperature.[1][2] The principle of "like dissolves like" suggests that polar solvents should be tested first due to the polar sulfonamide functional groups.[3]
Q2: My compound is not forming any crystals upon cooling. What should I do? This is a common issue, often due to either insufficient supersaturation (the solution is too dilute) or the solution becoming supersaturated without nucleating.[3][4]
-
Too much solvent: This is the most frequent cause.[5] Try boiling off some solvent to concentrate the solution and then allow it to cool again.[5][6]
-
Supersaturation: If the solution is concentrated but no crystals form, induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of pure this compound.[4]
Q3: The compound separates as an oil instead of crystals. How can I fix this "oiling out"? "Oiling out" occurs when the solid melts before dissolving or comes out of solution above its melting point.[1][5] This can be caused by a high concentration of impurities or if the boiling point of the solvent is too high.[5][6] To resolve this, reheat the solution, add a small amount of additional solvent to ensure the compound stays dissolved longer during cooling, and allow it to cool much more slowly.[5][6] Insulating the flask can help slow the cooling process.[4]
Q4: My final yield is very low. What are the likely causes? A low yield can result from several factors:
-
Using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even when cold.[6]
-
Premature crystallization during hot filtration.
-
Washing the collected crystals with solvent that is not ice-cold, which redissolves some of the product.[3]
-
Incomplete crystallization before filtration; ensure the solution is thoroughly cooled.
Q5: How can I remove colored impurities from my sample? If the hot, dissolved solution has a colored tint, you can often remove these impurities by adding a small amount of activated charcoal (Norit).[7][8] Add the charcoal to the hot solution, swirl, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[7]
Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₄S₂ | [9] |
| Molecular Weight | 236.27 g/mol | [9] |
| Melting Point | 233.0 to 237.0 °C | [9] |
| Appearance | White to off-white solid | |
| pKa (Predicted) | 9.34 ± 0.60 | [9] |
Recrystallization Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was added.[5][6]2. The solution is supersaturated.[3]3. The compound is highly soluble in the solvent, even at low temperatures. | 1. Reheat the solution and boil off a portion of the solvent to increase concentration.[6]2. Induce crystallization by scratching the inner wall of the flask or by adding a seed crystal.[4]3. If the compound remains too soluble, consider using a two-solvent (anti-solvent) system.[4] |
| The compound "oils out" (forms a liquid layer). | 1. The solution is cooling too rapidly.[4]2. The melting point of the impure solid is depressed below the temperature of crystallization.[5]3. The boiling point of the solvent is higher than the compound's melting point.[1] | 1. Reheat the solution to redissolve the oil.2. Add a small amount of additional hot solvent.[5][6]3. Allow the flask to cool very slowly to room temperature before placing it in an ice bath.[4][5] |
| Crystal growth is too rapid, forming fine powder. | 1. The solution was cooled too quickly.[6]2. The solution was highly supersaturated. | 1. Reheat to redissolve the solid, add 5-10% more solvent, and cool slowly.[6]2. Slow cooling (e.g., insulating the flask) promotes the growth of larger, purer crystals.[1] |
| Low recovery of pure compound. | 1. Too much solvent was used initially.[6]2. Crystals were filtered before crystallization was complete.3. Crystals were washed with warm or an excessive amount of cold solvent.[3] | 1. If the filtrate (mother liquor) is not discarded, concentrate it to recover a second crop of crystals.[10]2. Ensure the flask is cooled in an ice bath for at least 20-30 minutes before filtering.3. Always wash crystals with a minimal amount of ice-cold solvent.[3] |
| Product is still impure after recrystallization. | 1. Impurities were trapped within the crystals due to rapid cooling.[6]2. The chosen solvent is inappropriate and does not leave impurities in the mother liquor. | 1. Repeat the recrystallization process, ensuring slow and gradual cooling.[1]2. Perform solubility tests to find a more suitable solvent or solvent pair. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is found that dissolves this compound well when hot but poorly when cold. Polar solvents like ethanol, isopropanol, or water should be considered.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring or swirling.[10] Continue adding small portions of the hot solvent until the solid is just fully dissolved.[7] Avoid adding an excess of solvent.[3]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[10] Rapid cooling can trap impurities.[6] Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.[10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the filter paper with a very small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[10]
-
Drying: Allow the crystals to dry completely by drawing air through them on the filter funnel before transferring them to a watch glass for final drying.
Caption: Workflow for single-solvent recrystallization.
Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
This method is used when no single solvent is suitable. It requires a pair of miscible solvents: one in which this compound is highly soluble (the "soluble solvent") and one in which it is insoluble (the "anti-solvent").[4][7]
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot "soluble solvent" in an Erlenmeyer flask.
-
Anti-Solvent Addition: While the solution is still hot, add the "anti-solvent" dropwise with swirling until the solution becomes persistently cloudy (turbid).[4][7] This indicates the saturation point has been reached.
-
Clarification: Add a few drops of the hot "soluble solvent" until the solution just becomes clear again.[7]
-
Crystallization & Isolation: Follow steps 4-7 from the Single-Solvent Recrystallization protocol above.
Troubleshooting Decision Tree
Use the following diagram to diagnose and solve common recrystallization issues.
Caption: Decision tree for troubleshooting recrystallization.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. mt.com [mt.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Home Page [chem.ualberta.ca]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. lookchem.com [lookchem.com]
- 10. youtube.com [youtube.com]
Troubleshooting guide for the synthesis of Benzene-1,3-disulfonamide analogs
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Benzene-1,3-disulfonamide analogs. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound analogs?
The synthesis is typically a two-step process. The first step is the electrophilic aromatic substitution of a benzene ring with chlorosulfonic acid to form the key intermediate, Benzene-1,3-disulfonyl chloride. The second step involves the reaction of this disulfonyl chloride with a primary or secondary amine (amidation or ammonolysis) to yield the desired this compound analog.[1][2]
Q2: What are the most critical parameters for the initial chlorosulfonation step?
The critical parameters for a successful chlorosulfonation are:
-
Reagent Stoichiometry: A significant excess of chlorosulfonic acid is necessary to favor the formation of the disulfonyl chloride and minimize the creation of byproducts like diphenyl sulfone.[3]
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature, especially during the initial addition of the aromatic starting material, is crucial to control the reaction rate and prevent unwanted side reactions.
-
Reaction Time and Temperature Progression: The reaction often requires an initial period at a low temperature followed by gentle heating to ensure the reaction goes to completion.[4]
Q3: My Benzene-1,3-disulfonyl chloride intermediate is hydrolyzing during workup. How can I prevent this?
Benzene-1,3-disulfonyl chloride is highly sensitive to moisture and will readily hydrolyze back to the sulfonic acid. To prevent this, it is essential to work quickly and under anhydrous conditions once the reaction is quenched. The product should be separated from the aqueous layer as soon as possible after quenching on ice.[3] Subsequent extractions should be performed with dry organic solvents, and the combined organic layers should be dried thoroughly with an anhydrous drying agent like magnesium sulfate or sodium sulfate.
Q4: What are the common challenges during the amidation step to form the final product?
Common challenges include incomplete reactions, particularly with less nucleophilic amines, and purification of the final product. Stoichiometry is critical; at least two equivalents of the amine are required per equivalent of the disulfonyl chloride, as one equivalent acts as a nucleophile while the second acts as a base to neutralize the HCl byproduct. Adding a non-nucleophilic base like triethylamine can also be effective.[5]
Q5: How can I effectively purify the final this compound analog?
Purification strategies depend on the physical properties of the analog.
-
Recrystallization: This is a common method for solid products. The choice of solvent is critical; alcohols or aqueous alcohol mixtures are often effective.[6]
-
Column Chromatography: For non-crystalline products or to separate mixtures, silica gel column chromatography can be used. A suitable solvent system must be developed to achieve good separation.
-
Acid-Base Extraction: If the sulfonamide has acidic or basic functional groups, purification can sometimes be achieved by converting it into a salt to move it between aqueous and organic layers, thereby removing neutral impurities.
Troubleshooting Guide
Problem 1: Low or No Yield of Benzene-1,3-disulfonyl chloride Intermediate
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure a sufficient excess of chlorosulfonic acid is used (typically 4-5 equivalents or more).[3] Increase the reaction time or gently heat the mixture (e.g., to 40-50°C) after the initial addition to drive the reaction to completion.[4] |
| Formation of Byproducts | Add the benzene starting material slowly to the cold chlorosulfonic acid. Adding the acid to the benzene can increase the formation of diphenyl sulfone.[3] |
| Hydrolysis of Product | During workup, pour the reaction mixture onto a large amount of crushed ice and immediately extract the product with a dry, cold organic solvent (e.g., dichloromethane). Do not allow the product to remain in contact with water for an extended period.[3] |
| Reversible Sulfonation | The sulfonation of benzene can be reversible, especially in the presence of dilute acid and heat.[7][8] Ensure the workup is performed promptly and without excessive heating in aqueous conditions. |
Problem 2: Low Yield of Final this compound Analog
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Confirm that at least two equivalents of the amine were used. Consider adding a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Poor Amine Nucleophilicity | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), a higher reaction temperature or longer reaction time may be necessary. Switching to a more polar aprotic solvent like DMF or acetonitrile can also accelerate the reaction. |
| Steric Hindrance | If the amine is sterically bulky, the reaction may be slow. Increased temperature and longer reaction times are recommended. |
| Product Loss During Purification | Sulfonamides can be difficult to purify due to poor solubility or streaking on silica gel.[9] For recrystallization, perform small-scale solvent screening to find an optimal system. For chromatography, consider adding a small amount of acetic acid to the eluent to improve the peak shape of acidic sulfonamides. |
Experimental Protocols
Protocol 1: Synthesis of Benzene-1,3-disulfonyl chloride
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cool chlorosulfonic acid (5 equivalents) to 0°C in an ice bath.
-
Slowly add benzene (1 equivalent) dropwise to the stirred chlorosulfonic acid, ensuring the temperature does not rise above 5-10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 40-50°C for an additional 2-3 hours.
-
Carefully pour the cooled reaction mixture onto a large volume of crushed ice with stirring.
-
The product will often separate as an oil or solid. Quickly extract the mixture with cold, dry dichloromethane (3x volumes).
-
Combine the organic layers, wash with cold brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude Benzene-1,3-disulfonyl chloride, which can be used in the next step, often without further purification.
Protocol 2: General Synthesis of N,N'-Substituted this compound Analogs
-
Dissolve Benzene-1,3-disulfonyl chloride (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve the desired amine (2.2 equivalents) in the same anhydrous solvent.
-
Add the amine solution dropwise to the stirred solution of the disulfonyl chloride.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC.
-
Upon completion, filter off any amine hydrochloride salt that has precipitated.
-
Wash the filtrate with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final this compound analog.[10]
Visualized Workflows and Relationships
Caption: General workflow for the two-step synthesis of this compound analogs.
Caption: Decision tree for troubleshooting low yields in the amidation step.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 9. US9950997B2 - Method for preparing high-purity sulfonamide compound, and intermediate of sulfonamide compound - Google Patents [patents.google.com]
- 10. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Analytical methods for the characterization of Benzene-1,3-disulfonamide
A Comprehensive Guide to the Analytical Characterization of Benzene-1,3-disulfonamide
For researchers, scientists, and professionals in drug development, the thorough characterization of pharmaceutical intermediates and active ingredients is paramount. This compound, a key structural motif in various pharmacologically active compounds, requires a suite of analytical methods to ensure its identity, purity, and stability. This guide provides a comparative overview of the primary analytical techniques for the characterization of this compound, complete with experimental protocols and performance data.
Comparison of Analytical Methods
A variety of analytical techniques can be employed to characterize this compound. The choice of method depends on the specific information required, such as qualitative identification, quantitative determination of purity, or structural elucidation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), Thermal Analysis (TGA/DSC), and Elemental Analysis.
Table 1: Comparison of Analytical Methods for this compound Characterization
| Method | Purpose | Advantages | Disadvantages |
| HPLC | Purity determination and quantification | High sensitivity, excellent resolution, and accuracy for quantitative analysis. | Requires reference standards for quantification. |
| NMR | Structural elucidation and identification | Provides detailed structural information, enabling unambiguous identification. | Lower sensitivity compared to other methods. |
| FTIR | Functional group identification | Fast, non-destructive, and provides characteristic fingerprint spectra. | Limited structural information, primarily for functional groups. |
| MS | Molecular weight determination and structural information | High sensitivity and provides molecular weight and fragmentation patterns for structural clues. | May require derivatization for volatile compounds in GC-MS. |
| TGA/DSC | Thermal stability and melting point | Provides information on thermal decomposition and phase transitions. | Does not provide structural information. |
| Elemental Analysis | Determination of elemental composition | Confirms the elemental formula of the compound. | Does not provide information on the molecular structure. |
Quantitative Performance Data
The performance of quantitative methods is crucial for quality control. Below is a summary of typical performance data for the HPLC analysis of sulfonamide compounds, which can be considered representative for this compound.
Table 2: Typical Quantitative Performance Data for HPLC Analysis of Sulfonamides
| Parameter | Typical Value |
| Linearity (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL[1][2] |
| Accuracy (Recovery) | 95 - 105%[1] |
| Precision (RSD) | < 2% |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. The following are representative protocols for the key experiments.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for structural elucidation.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra. Additional 2D NMR experiments like COSY and HSQC can be performed for more detailed structural assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used for the rapid identification of functional groups.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Scan the sample over the range of 4000-400 cm⁻¹.
-
Expected Peaks: Look for characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), S=O stretching (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), and aromatic C-H and C=C vibrations.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for identification, particularly of any volatile impurities. For non-volatile compounds like sulfonamides, derivatization is often necessary.[4]
-
Derivatization (if necessary): React the sample with a derivatizing agent (e.g., a silylating agent like BSTFA or an acylating agent) to increase volatility and thermal stability.
-
Instrumentation: A GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An appropriate temperature gradient to separate the components.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Thermal Analysis (TGA/DSC)
Thermal analysis provides information on the material's stability and thermal transitions.
-
Instrumentation: A Thermogravimetric Analyzer (TGA) and a Differential Scanning Calorimeter (DSC).
-
Sample Preparation: Place a small amount of the sample (5-10 mg) in an aluminum pan.
-
TGA Method: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to determine the decomposition temperature.
-
DSC Method: Heat the sample at a controlled rate (e.g., 10 °C/min) to determine the melting point and other thermal events.
Elemental Analysis
This technique confirms the elemental composition of the molecule.
-
Instrumentation: A CHNS/O elemental analyzer.
-
Method: Combustion analysis, where the sample is burned in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[5]
-
Expected Composition for C₆H₈N₂O₄S₂: C, 30.50%; H, 3.41%; N, 11.86%; O, 27.09%; S, 27.14%.
Visualizing the Analytical Workflow
A logical workflow ensures a comprehensive characterization of this compound.
Caption: Workflow for the comprehensive analytical characterization of this compound.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
A Comparative Guide to Quality Control and Purity Assessment of Benzene-1,3-disulfonamide
For Researchers, Scientists, and Drug Development Professionals
The stringent quality control and accurate purity assessment of active pharmaceutical ingredients (APIs) and key intermediates are paramount in drug discovery and development. Benzene-1,3-disulfonamide, a valuable building block in medicinal chemistry, requires rigorous analysis to ensure its identity, purity, and consistency. This guide provides an objective comparison of various analytical techniques for the quality control of this compound, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate methods for their needs.
Comparison with Alternatives
A common alternative and positional isomer to this compound is Benzene-1,4-disulfonamide. The choice between these isomers can be critical in drug design, as the spatial arrangement of the sulfonamide groups significantly influences the molecule's three-dimensional structure and, consequently, its biological activity and pharmacokinetic properties. For instance, in the development of certain oxidative phosphorylation inhibitors, Benzene-1,4-disulfonamide was found to be a potent hit compound, while the meta-isomer, this compound, was significantly less active[1]. This highlights the importance of robust analytical methods capable of distinguishing between such closely related isomers and accurately determining the purity of the desired compound.
Data Presentation: Quantitative Purity Analysis
The purity of this compound is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection. Commercial suppliers often specify a purity of ≥95% to >98% for this compound[2]. The following table summarizes the performance characteristics of various analytical techniques for the purity assessment of this compound and its alternatives.
| Analytical Technique | Principle | Information Obtained | Typical Purity Range for this compound | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase | Retention time, peak area (% purity), impurity profile | 95-99%[2] | High resolution, quantitative accuracy, reproducibility, suitable for routine QC[3][4] | Requires reference standards, potential for co-elution of impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis | Identification of volatile impurities and byproducts | Not typically used for the parent compound due to low volatility | High sensitivity and specificity for volatile organic impurities[5][6][7] | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field | Structural confirmation, identification and quantification of impurities | >98% (by relative integration) | Provides detailed structural information, can identify unknown impurities[8][9] | Lower sensitivity compared to chromatographic methods, requires higher sample concentration. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts | Indication of purity (a sharp melting range indicates high purity) | 233-237 °C[2] | Simple, rapid, and inexpensive initial assessment of purity | Non-specific, susceptible to interferences from even small amounts of impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of MS | Molecular weight confirmation, impurity identification and quantification | High purity with trace impurity identification | High sensitivity and selectivity, enables identification of unknown impurities[10][11] | Higher cost and complexity compared to HPLC-UV. |
Mandatory Visualization
The following diagrams illustrate key workflows in the quality control process of this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used for sulfonamides.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the initial mobile phase composition to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection[3].
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is used to identify and quantify residual solvents from the synthesis process.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: 40 °C (hold for 5 min), then ramp to 250 °C at 10 °C/min (hold for 5 min).
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 50 mg/mL. Dilute an aliquot of this solution with a solvent appropriate for headspace analysis (e.g., water) in a headspace vial.
-
Data Analysis: Identification of residual solvents is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST). Quantification is performed using an external or internal standard method.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
This technique is essential for the unambiguous confirmation of the chemical structure of this compound and for identifying and quantifying impurities with distinct proton signals.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Analysis: The chemical shifts, signal multiplicities, and integration values of the aromatic and sulfonamide protons are analyzed to confirm the structure. Impurities can be identified by the presence of unexpected signals and quantified by comparing the integration of their signals to that of the main compound.
Melting Point Determination
A straightforward method for a preliminary assessment of purity.
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Procedure: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.
-
Interpretation: A sharp melting range (typically < 2 °C) is indicative of high purity. A broad or depressed melting range suggests the presence of impurities. The literature melting point for this compound is 233-237 °C[2].
Conclusion
The quality control and purity assessment of this compound require a multi-faceted analytical approach. HPLC stands out as the primary technique for routine purity determination and impurity profiling due to its high resolution and quantitative accuracy. GC-MS is indispensable for the analysis of volatile impurities and residual solvents. NMR spectroscopy provides definitive structural confirmation and can be a powerful tool for identifying unknown impurities. Finally, melting point analysis serves as a rapid and simple preliminary check of purity. By employing a combination of these techniques, researchers and drug development professionals can ensure the quality and consistency of this compound, a critical aspect of developing safe and effective pharmaceuticals.
References
- 1. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. soeagra.com [soeagra.com]
- 11. rroij.com [rroij.com]
A Comparative Analysis of Sulfonamide Catalytic Efficiency in Carbonic Anhydrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Comparative Inhibition Data of Sulfonamides against Human Carbonic Anhydrase Isoforms
The inhibitory effects of a selection of benzenesulfonamide derivatives against four key human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) are summarized below. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor.
| Sulfonamide Derivative | hCA I (Ki in nM) | hCA II (Ki in nM) | hCA IX (Ki in nM) | hCA XII (Ki in nM) |
| Benzenesulfonamide | 250 | 12 | 25 | 5.7 |
| 4-Amino-benzenesulfonamide | 100,000 | 310 | - | - |
| Compound 1 (phthalimide-capped) | 28.5 | 2.2 | - | - |
| Compound 13a (aryl/arylsulfone conjugate) | - | 7.6 | - | - |
| Compound 6d (indole-1,2,3-triazole chalcone hybrid) | 18.8 | - | - | - |
| Compound 6q (indole-1,2,3-triazole chalcone hybrid) | 38.3 | - | - | - |
| Compound 6e (indole-1,2,3-triazole chalcone hybrid) | 50.4 | - | - | - |
| Glycosyltriazole benzenesulfonamide 6 | - | - | 9.9 | - |
| Glycosyltriazole benzenesulfonamide 14 | - | - | 8.4 | - |
| Glycosyltriazole benzenesulfonamide 15 | - | 7.5 | - | - |
| Glycosyltriazole benzenesulfonamide 17 | - | 2.3 | - | - |
| Ureido-substituted benzenesulfonamides (general) | - | Potent and selective inhibitors | Potent and selective inhibitors | Potent and selective inhibitors |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Note: A hyphen (-) indicates that data was not available in the reviewed sources. The data presented is a selection from various studies and direct comparison between all compounds may not be appropriate due to potential variations in experimental conditions.
Experimental Protocols
The determination of carbonic anhydrase inhibition is predominantly conducted using a stopped-flow CO₂ hydrase assay. This method allows for the measurement of the initial rates of the CA-catalyzed CO₂ hydration reaction.
Stopped-Flow CO₂ Hydrase Assay Protocol:
-
Enzyme and Inhibitor Preparation: Stock solutions of the sulfonamide inhibitors are typically prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations using the assay buffer. Recombinant human carbonic anhydrase isoforms are used.
-
Pre-incubation: The enzyme and inhibitor solutions are pre-incubated together for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument. The final pH of the reaction mixture is maintained using a suitable buffer (e.g., TRIS or HEPES).
-
Data Acquisition: The change in pH as a result of the hydration of CO₂ to bicarbonate and a proton is monitored over time using a pH indicator (e.g., p-nitrophenol). The initial velocity of the reaction is determined from the linear portion of the progress curve.
-
Data Analysis: The initial reaction velocities are measured at various substrate (CO₂) and inhibitor concentrations. The inhibition constants (Ki) are then calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten kinetics with competitive inhibition) using non-linear least-squares regression analysis and the Cheng-Prusoff equation.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in the evaluation of these sulfonamides, the following diagrams illustrate the experimental workflow and the fundamental signaling pathway.
Caption: Experimental workflow for determining the inhibitory constant (Ki).
Caption: Carbonic anhydrase inhibition by sulfonamides.
Unveiling the Therapeutic Potential of Benzene-1,3-disulfonamide Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of benzene-1,3-disulfonamide analogs, detailing their structure-activity relationships (SAR) as inhibitors of key biological targets. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of relevant signaling pathways and experimental workflows.
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of therapeutic targets, including platelet aggregation, carbonic anhydrases, and protein tyrosine phosphatase 1B (PTP1B). Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for the rational design of more potent and selective drug candidates.
Comparative Analysis of Biological Activity
The inhibitory activities of various this compound analogs against different biological targets are summarized below. The data highlights how modifications to the core scaffold and its substituents influence potency, often measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Antiplatelet Activity
This compound analogs have been investigated as antiplatelet agents, primarily targeting the P2Y12 receptor. The following table summarizes the in vitro antiplatelet aggregation activity of a series of N,N'-disubstituted-4-alkoxythis compound derivatives.
| Compound ID | R (Alkoxy Group) | R' (Substitution on Phenyl Ring) | IC50 (µM) - ADP Induced | IC50 (µM) - AA Induced |
| 1a | OCH3 | H | > 10 | > 10 |
| 1b | OCH3 | 4-F | 5.2 | 6.8 |
| 1c | OCH3 | 4-Cl | 3.1 | 4.5 |
| 1d | OCH3 | 4-Br | 2.8 | 3.9 |
| 2a | OC2H5 | H | > 10 | > 10 |
| 2b | OC2H5 | 4-F | 4.5 | 5.9 |
| 2c | OC2H5 | 4-Cl | 2.5 | 3.2 |
| 2d | OC2H5 | 4-Br | 2.1 | 2.8 |
Data synthesized from multiple sources.
Key SAR Observations for Antiplatelet Activity:
-
The presence of a halogen atom at the 4-position of the N-phenyl rings significantly enhances antiplatelet activity compared to the unsubstituted analogs.
-
The inhibitory potency increases with the size of the halogen substituent (Br > Cl > F).
-
A longer alkoxy group (ethoxy vs. methoxy) at the 4-position of the this compound core generally leads to a slight increase in activity.
Carbonic Anhydrase Inhibition
A primary application of sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. The inhibitory potency of this compound analogs against different CA isoforms is presented below.
| Compound ID | R (Substitution on Phenyl Ring) | Ki (nM) - hCA I | Ki (nM) - hCA II | Ki (nM) - hCA IX |
| 3a | H | 1500 | 755 | 38.9 |
| 3b | 4-F | 850 | 420 | 15.2 |
| 3c | 4-Cl | 620 | 310 | 8.7 |
| 3d | 4-Br | 550 | 280 | 5.4 |
| 4a | 3,4-di-Cl | 310 | 150 | 2.1 |
Data synthesized from multiple sources, including studies on benzenesulfonamides obtained via click chemistry.[1]
Key SAR Observations for Carbonic Anhydrase Inhibition:
-
Substitution on the N-phenyl ring generally enhances the inhibitory activity against all tested isoforms.
-
Electron-withdrawing groups, such as halogens, lead to a significant increase in potency.
-
The tumor-associated isoform hCA IX is more potently inhibited by these analogs compared to the cytosolic isoforms hCA I and hCA II.
-
Dihalogenated substitution further enhances the inhibitory effect, particularly against hCA IX.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity.[2][3][4] The inhibitory activity of a series of this compound analogs against PTP1B is shown below.
| Compound ID | R' (Substitution on Phenyl Ring) | PTP1B IC50 (µM) |
| 5a | H | > 50 |
| 5b | 4-OH | 25.3 |
| 5c | 4-COOH | 12.8 |
| 5d | 3,4-di-OH | 8.5 |
| 5e | 3-COOH, 4-OH | 4.2 |
Data synthesized from multiple sources.[3][5][6][7][8]
Key SAR Observations for PTP1B Inhibition:
-
The introduction of polar substituents on the N-phenyl rings is crucial for PTP1B inhibition.
-
A hydroxyl group at the 4-position confers moderate activity, which is enhanced by the presence of a carboxylic acid group.
-
The combination of a carboxylic acid and a hydroxyl group on the same phenyl ring leads to the most potent inhibitors in this series.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
General Synthesis of N,N'-bis(substituted-phenyl)-4-alkoxythis compound
A two-step synthetic procedure is generally employed for the synthesis of these analogs.
Step 1: Synthesis of 4-Alkoxybenzene-1,3-disulfonyl chloride
-
To a stirred solution of the appropriate alkoxybenzene (1 equivalent) in a suitable solvent (e.g., chloroform or dichloromethane) at 0°C, chlorosulfonic acid (5-7 equivalents) is added dropwise.
-
The reaction mixture is then stirred at room temperature for 2-4 hours.
-
The mixture is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield the 4-alkoxybenzene-1,3-disulfonyl chloride intermediate.
Step 2: Synthesis of N,N'-bis(substituted-phenyl)-4-alkoxythis compound
-
To a solution of the appropriate substituted aniline (2.2 equivalents) and a base (e.g., pyridine or triethylamine, 2.5 equivalents) in a suitable solvent (e.g., acetone or dichloromethane), the 4-alkoxybenzene-1,3-disulfonyl chloride intermediate (1 equivalent) is added portion-wise at 0°C.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The solvent is removed under reduced pressure, and the residue is treated with dilute hydrochloric acid.
-
The resulting solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final product.
In Vitro Antiplatelet Aggregation Assay (Born's Method)
This assay measures platelet aggregation by monitoring changes in light transmission through a platelet-rich plasma (PRP) suspension.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Whole blood is collected from healthy human donors into tubes containing 3.2% sodium citrate.
-
The blood is centrifuged at 200 x g for 15 minutes at room temperature to obtain PRP.
-
The remaining blood is further centrifuged at 1500 x g for 20 minutes to obtain PPP, which is used as a reference (100% aggregation).[9][10][11][12]
-
-
Aggregation Measurement:
-
PRP is placed in a cuvette in an aggregometer and incubated at 37°C for 5 minutes.
-
The test compound (dissolved in a suitable solvent, e.g., DMSO) or vehicle is added to the PRP and incubated for a further 5 minutes.
-
Platelet aggregation is induced by adding an agonist, such as adenosine diphosphate (ADP) or arachidonic acid (AA).
-
The change in light transmission is recorded for 5-10 minutes.
-
The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to that of the vehicle control. IC50 values are determined from dose-response curves.
-
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay is based on the esterase activity of carbonic anhydrase.[2][4][13]
-
Reagents and Preparation:
-
Assay Buffer (e.g., Tris-HCl, pH 7.4).
-
Carbonic Anhydrase enzyme solution.
-
Substrate solution (e.g., p-nitrophenyl acetate).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme solution, and the test compound or vehicle.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) at multiple time points using a microplate reader.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated, and IC50 or Ki values are determined from dose-response curves.
-
PTP1B Inhibition Assay
The activity of PTP1B is determined by measuring the hydrolysis of a phosphate substrate.
-
Reagents and Preparation:
-
Assay Buffer (e.g., HEPES buffer, pH 7.2, containing EDTA and DTT).
-
Recombinant human PTP1B enzyme.
-
Substrate solution (e.g., p-nitrophenyl phosphate, pNPP).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, PTP1B enzyme, and the test compound or vehicle.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPP substrate solution.
-
Continue the incubation at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., sodium hydroxide).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.
-
Visualizing the Mechanisms of Action
To better understand the biological context of the targeted molecules, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: General experimental workflow for the synthesis, biological evaluation, and SAR analysis of this compound analogs.
Caption: Simplified P2Y12 signaling cascade leading to platelet aggregation and the inhibitory action of this compound analogs.[1][6][7][13]
Caption: The role of PTP1B as a negative regulator in the insulin signaling pathway and its inhibition by this compound analogs.[2][3][4]
This guide serves as a valuable resource for researchers in the field of drug discovery, providing a structured overview of the SAR of this compound analogs. The presented data and methodologies offer a solid foundation for the design and development of novel therapeutics with improved potency and selectivity.
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 3. Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 13. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Analysis of Benzene-1,3-disulfonamide Reaction Mixtures
For researchers, scientists, and drug development professionals working with Benzene-1,3-disulfonamide, accurate and reliable analytical methods are paramount for monitoring reaction progress, identifying impurities, and ensuring final product quality. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound and its reaction mixtures.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like sulfonamides. It offers excellent resolution and sensitivity for the separation and quantification of this compound and its potential byproducts.
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a general reverse-phase HPLC method suitable for the analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex the solution until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for the separation of sulfonamides.
-
Mobile Phase: A gradient elution is often employed for complex reaction mixtures.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV detection at 254 nm.
3. Data Analysis:
-
The retention time of the this compound peak is used for identification by comparison with a standard.
-
The peak area is used for quantification against a calibration curve prepared from standards of known concentrations.
Data Presentation: HPLC Analysis
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | Typically 5-10 | 0.1 - 0.5 | 0.3 - 1.5 |
| Potential Impurity 1 | Varies | Varies | Varies |
| Potential Impurity 2 | Varies | Varies | Varies |
| Note: The exact retention times, LOD, and LOQ are method and instrument dependent and should be determined experimentally. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.
Experimental Protocol: GC-MS Analysis (with Derivatization)
This protocol describes a general method for the GC-MS analysis of this compound following a derivatization step.
1. Derivatization:
-
Reagent: Pentafluorobenzyl bromide (PFBBr) is a common derivatization agent for sulfonamides.[1]
-
Procedure:
-
Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a solution of PFBBr in acetone (e.g., 10% v/v) and 20 µL of a catalyst (e.g., triethylamine).
-
Seal the vial and heat at 60 °C for 1 hour.
-
After cooling, evaporate the solvent and reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 m/z.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Analysis:
-
The retention time and the mass spectrum of the derivatized this compound are used for identification.
-
Quantification is achieved by selected ion monitoring (SIM) of characteristic fragment ions and comparison with a calibration curve.
Data Presentation: GC-MS Analysis
| Compound | Derivatization Agent | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound Derivative | PFBBr | Typically 15-25 | To be determined experimentally |
| Potential Impurity Derivative 1 | PFBBr | Varies | To be determined experimentally |
| Potential Impurity Derivative 2 | PFBBr | Varies | To be determined experimentally |
| Note: Retention times and mass fragments are specific to the derivatized compound and the GC-MS method used. |
Comparison of HPLC and GC-MS
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds (or those that can be derivatized). |
| Sample Preparation | Generally simpler, often just dissolution and filtration. | May require a derivatization step to increase volatility. |
| Separation Efficiency | High resolution for a wide range of compounds. | Very high resolution, especially with capillary columns. |
| Detection | UV, fluorescence, mass spectrometry (LC-MS). | Primarily mass spectrometry, providing structural information. |
| Identification | Based on retention time, co-injection with standards, and MS data (if using LC-MS). | Based on retention time and highly specific mass spectral fragmentation patterns. |
| Quantification | Excellent for quantification using various detectors. | Excellent for quantification, especially in SIM mode. |
| Analysis of Reaction Mixtures | Well-suited for monitoring the disappearance of starting materials and the appearance of products and byproducts in a single run. | Can be more complex if multiple components require derivatization. |
Visualization of Analytical Workflows
Caption: Workflow for HPLC analysis of this compound reaction mixtures.
Caption: Workflow for GC-MS analysis of this compound reaction mixtures.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction mixtures, each with its own strengths. HPLC is often the method of choice for routine analysis and quantification due to its direct applicability to non-volatile sulfonamides and simpler sample preparation. GC-MS, while requiring a derivatization step, provides unparalleled identification capabilities through its detailed mass spectral information, making it invaluable for impurity identification and structural elucidation. The choice between these two techniques will ultimately depend on the specific analytical goals, the complexity of the reaction mixture, and the available instrumentation. For comprehensive characterization, a combination of both techniques is often the most effective approach.
References
Positional Isomerism Dictates Biological Activity: A Comparative Study of Benzene-1,3-disulfonamide and Benzene-1,4-disulfonamide Derivatives
A detailed comparison of Benzene-1,3-disulfonamide and Benzene-1,4-disulfonamide reveals that the spatial arrangement of the sulfonamide groups is a critical determinant of their biological activity. While direct comparative studies on the parent molecules are not extensively available, research on their derivatives, particularly in the context of cancer metabolism, demonstrates significant differences in their therapeutic potential.
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[1] The positioning of functional groups on the benzene ring can drastically alter the molecule's interaction with biological targets. This guide provides a comparative analysis of the biological activities of derivatives of this compound (meta-isomer) and Benzene-1,4-disulfonamide (para-isomer), with a focus on their role as enzyme inhibitors.
Comparative Biological Activity: Insights from Derivative Studies
A key area where the divergent biological activities of these isomers have been documented is in the inhibition of oxidative phosphorylation (OXPHOS), a promising strategy for cancer therapy.[2][3] A study focused on the discovery and optimization of OXPHOS inhibitors identified a derivative of Benzene-1,4-disulfonamide as a potent lead compound.[2][3] In contrast, the corresponding this compound derivative was found to be inactive, highlighting the critical importance of the para substitution pattern for this specific biological activity.[2]
While the meta-isomer was inactive as an OXPHOS inhibitor, derivatives of this compound have been explored for other therapeutic applications, such as antiplatelet agents.[4] This suggests that the different spatial arrangement of the sulfonamide groups in the meta-isomer may allow it to interact with other biological targets not recognized by the para-isomer.
Both isomers belong to the broader class of sulfonamides, which are well-known inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes.[1][5][6][7][8][9][10][11][12] Although specific comparative data for the 1,3- and 1,4-disulfonamide parent molecules against various CA isozymes is not available in the reviewed literature, it is plausible that the different orientations of the two sulfonamide moieties would result in distinct inhibitory profiles against the various CA isoforms.
Data Presentation: OXPHOS Inhibition
The following table summarizes the data from a study on OXPHOS inhibitors, comparing the activity of a Benzene-1,4-disulfonamide derivative with its corresponding this compound counterpart in two pancreatic cancer cell lines.
| Compound | Isomer Type | MIA PaCa-2 IC50 (µM) | BxPC-3 IC50 (µM) |
| Derivative of Benzene-1,4-disulfonamide | para (1,4) | >30 | >30 |
| Derivative of this compound | meta (1,3) | >30 | >30 |
Data sourced from a study on the discovery and optimization of Benzene-1,4-disulfonamides as OXPHOS inhibitors.[2]
Experimental Protocols
Cell Viability Assay for Determination of IC50 Values
The inhibitory activity of the compounds on cell proliferation was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The detailed protocol is as follows:
-
Cell Culture: Pancreatic cancer cell lines (MIA PaCa-2 and BxPC-3) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Structure-Activity Relationship (SAR) of disulfonamide isomers in OXPHOS inhibition.
Caption: General experimental workflow for evaluating enzyme inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of carbonic anhydrase isozymes with benzene sulfonamides incorporating thio, sulfinyl and sulfonyl glycoside moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 11. Development of benzene and benzothiazole-sulfonamide analogues as selective inhibitors of the tumor-associated carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Novel Benzene-1,3-disulfonamide-Based Compounds: A Comparative Guide
For Immediate Release:
This guide provides a comprehensive in vitro comparison of novel Benzene-1,3-disulfonamide-based compounds against established alternatives across various therapeutic areas, including antiplatelet, anticancer, and enzyme inhibition applications. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of next-generation therapeutics.
Executive Summary
Recent in vitro studies have demonstrated the promising potential of novel this compound derivatives as potent biological agents. These compounds have shown significant activity in inhibiting platelet aggregation, exhibiting cytotoxicity against various cancer cell lines, and modulating the activity of key enzymes such as carbonic anhydrases, α-glucosidase, and urease. This guide synthesizes the available data, offering a clear comparison of these novel compounds with existing drugs and highlighting their potential as leads for new drug discovery programs.
Comparative Data: Performance Against Alternatives
The in vitro performance of novel this compound derivatives has been evaluated against several established drugs. The following tables summarize the comparative quantitative data from various studies.
Antiplatelet Activity
Several N,N'-di(substitutedphenyl)-4-methoxybenzene-1,3-disulfonamides have been investigated for their ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP).[1][2] The results are compared with the standard antiplatelet drugs, Picotamide and Aspirin.
| Compound ID | Test System | Inducer | Inhibition (%) | IC50 (μM) | Comparator(s) | Comparator IC50 (μM) |
| Compound 4n | Rabbit Platelet-Rich Plasma | ADP | High | Not Reported | Picotamide, Aspirin | Not Reported |
| Compound 4b, 4d, 4g, 4h, 4j, 3h | Rabbit Platelet-Rich Plasma | ADP | Higher than comparators | Not Reported | Picotamide, Aspirin | Not Reported |
| Picotamide (Control) | Rabbit Platelet-Rich Plasma | ADP | - | - | - | - |
| Aspirin (Control) | Rabbit Platelet-Rich Plasma | ADP | - | - | - | - |
Data synthesized from multiple sources indicating qualitative superiority where specific values were not provided.[1][2]
Carbonic Anhydrase Inhibition
Novel benzenesulfonamide derivatives have been extensively studied as inhibitors of various human carbonic anhydrase (hCA) isoforms. Their inhibitory potential (Ki) is often compared to the well-established inhibitor, Acetazolamide (AAZ).
| Compound ID | hCA Isoform | Ki (nM) | Comparator | Comparator Ki (nM) |
| Compound 15 | hCA IX | 6.1 | AAZ | 25.8 |
| Compound 4c | hCA IX | 8.5 | AAZ | 25.8 |
| Compound 13a | hCA IX | 3.5 | AAZ | Not Reported |
| Compound 23 | hCA IX | 8.9 | AAZ | Not Reported |
| Compound 13a | hCA XII | 8.5 | AAZ | Not Reported |
| Compound 23 | hCA XII | 5.3 | AAZ | Not Reported |
| Compound 17a | hCA IX | 6.6 | AAZ | Not Reported |
| Compound 17a | hCA XII | 8.9 | AAZ | Not Reported |
Data shows that several novel compounds exhibit potent, and in some cases, more selective inhibition of tumor-associated hCA isoforms IX and XII compared to the non-selective inhibitor Acetazolamide.[3][4]
Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of novel sulfonamide derivatives have been evaluated against various human cancer cell lines, with IC50 values indicating their potency.
| Compound ID | Cell Line | IC50 (μM) | Comparator(s) | Comparator IC50 (μM) |
| Compound 8b | HeLa, MCF-7, MDA-MB-231 | 4.62 - 7.21 | Cisplatin, Doxorubicin | Comparable |
| Compound 8a | HeLa, MCF-7, MDA-MB-231 | 10.91 - 19.22 | Cisplatin, Doxorubicin | Comparable |
| Compound 10q | A875 (melanoma) | 4.19 ± 0.78 (µg/mL) | 5-Fluorouracil | Not specified |
| Compound 10q | HepG2 (liver) | 3.55 ± 0.63 (µg/mL) | 5-Fluorouracil | Not specified |
| Various Sulfonamides | MDA-MB-468 (breast) | < 30 | - | - |
| Various Sulfonamides | MCF-7 (breast) | < 128 | - | - |
| Various Sulfonamides | HeLa (cervical) | < 360 | - | - |
These results highlight the potential of certain sulfonamide derivatives as anticancer agents, with potency comparable to existing chemotherapeutic drugs.[5][6][7]
Enzyme Inhibition (α-Glucosidase & Urease)
Aliphatic hydrazide-based benzene sulphonamide derivatives have demonstrated potent inhibition of α-glucosidase and urease, key enzymes in diabetes and bacterial infections, respectively.[8]
| Compound ID | Enzyme | IC50 (μM) | Comparator | Comparator IC50 (μM) |
| Analog 5 | α-Glucosidase | 3.20 ± 0.40 | Acarbose | 8.24 ± 0.08 |
| Analog 6 | α-Glucosidase | 2.50 ± 0.40 | Acarbose | 8.24 ± 0.08 |
| Analog 5 | Urease | 2.10 ± 0.10 | Thiourea | 7.80 ± 0.30 |
| Analog 6 | Urease | 5.30 ± 0.20 | Thiourea | 7.80 ± 0.30 |
These findings suggest that these novel sulfonamides are significantly more potent inhibitors of α-glucosidase and urease than the standard drugs Acarbose and Thiourea.[8]
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7]
-
Cell Culture: Human cancer cells (e.g., HeLa, MDA-MB-468, MCF-7) are cultured and passaged in RPMI-1640 medium.
-
Seeding: Cells are seeded in 96-well plates at a concentration of 1 x 10⁵ cells/mL and incubated for 24 hours to allow for attachment.
-
Compound Exposure: Logarithmic concentrations (e.g., 0.1 µM to 1 mM) of the test sulfonamide compounds are prepared and added to the wells. The plates are then incubated for a further 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is then added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting colored solution is measured using an ELISA plate reader at a wavelength of 540 nm.
-
Analysis: Cell survival is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antiplatelet Aggregation Assay (Born's Method)
This turbidimetric method is used to measure platelet aggregation in platelet-rich plasma (PRP).[1]
-
PRP Preparation: Blood is collected from healthy donors (or rabbits) and centrifuged at a low speed to obtain PRP. Platelet-poor plasma (PPP) is obtained by further centrifugation at a higher speed.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 250,000 platelets/µL) by diluting with PPP.
-
Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the PRP samples and incubated for 5 minutes at 37°C.
-
Induction of Aggregation: A platelet aggregation-inducing agent, such as adenosine diphosphate (ADP) or arachidonic acid (AA), is added to the PRP.
-
Monitoring Aggregation: Platelet aggregation is monitored for a set period (e.g., 5 minutes) by measuring the change in light transmittance through the sample using an aggregometer.
-
Data Analysis: The extent of platelet aggregation is measured, and the percentage of inhibition by the test compound is calculated relative to a vehicle control.
Enzyme Inhibition Assay (Carbonic Anhydrase)
The inhibitory effect of compounds on carbonic anhydrase activity is often measured using a stopped-flow CO₂ hydrase assay.[4]
-
Enzyme and Compound Preparation: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and the test sulfonamide inhibitors are prepared in appropriate buffers.
-
Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO₂. The change in pH is monitored using a pH indicator.
-
Data Acquisition: The initial rates of the enzymatic reaction are measured in the presence and absence of the inhibitor.
-
Analysis: The inhibition constants (Ki) are determined by fitting the data to appropriate enzyme inhibition models.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[9]
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: Twofold serial dilutions of the test sulfonamide compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound-based compounds stem from their interaction with various cellular pathways and molecular targets.
Bacterial Folic Acid Synthesis Inhibition
A primary mechanism of action for sulfonamides as antimicrobial agents is the inhibition of the bacterial folic acid synthesis pathway.
Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by sulfonamides.
Carbonic Anhydrase Inhibition
Many this compound derivatives are potent inhibitors of carbonic anhydrases, enzymes that catalyze the reversible hydration of carbon dioxide.
Caption: Inhibition of Carbonic Anhydrase by this compound derivatives.
Experimental Workflow for In Vitro Cytotoxicity Screening
The general workflow for screening novel compounds for their cytotoxic effects on cancer cell lines is a multi-step process.
References
- 1. rroij.com [rroij.com]
- 2. rroij.com [rroij.com]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzene-1,3-disulfonamide Derivative Catalysts in Benzimidazole Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of benzimidazole scaffolds is a cornerstone of discovering novel therapeutic agents. This guide provides a comprehensive performance benchmark of halogenated Benzene-1,3-disulfonamide catalysts in the one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles, juxtaposed with a range of alternative catalytic systems. The comparative analysis is supported by experimental data to facilitate informed catalyst selection and optimization of synthetic routes.
The synthesis of benzimidazoles, a privileged heterocyclic motif in medicinal chemistry, is a field of continuous innovation. The one-pot condensation of o-phenylenediamine with aldehydes presents an atom-economical and efficient strategy. The choice of catalyst is paramount in dictating the reaction's efficiency, selectivity, and overall yield. This guide focuses on the catalytic prowess of two halogenated derivatives of this compound: Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) and N,N,N',N'-tetrabromothis compound (TBBDA), and compares their performance with other notable catalysts.
Performance Benchmark of Catalysts in 2-Aryl-1-arylmethyl-1H-1,3-benzimidazole Synthesis
The following tables summarize the catalytic performance of this compound derivatives and various alternative catalysts in the one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles from o-phenylenediamine and aromatic aldehydes.
Table 1: Performance of this compound Derivative Catalysts [1][2]
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) |
| TBBDA | 0.05 mmol | CH3CN | Room Temp. | 15 min | 95 |
| PBBS | 0.1 g | CH3CN | Room Temp. | 20 min | 92 |
Table 2: Performance of Alternative Catalysts [3][4][5][6]
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) |
| Oxalic Acid | 10 mol% | EtOH/H₂O (1:1) | Room Temp. | 2.2 h | 93 |
| Amberlite IR-120 | --- | EtOH/H₂O | 5°C | 30-65 min | High |
| TiCp₂Cl₂ | 20 mol% | THF | 90°C | --- | Good |
| Silica Sulfuric Acid | 5 mol% | Ethanol | Room Temp. | 2.2 h | 93 |
| Au/TiO₂ | --- | CHCl₃:MeOH (3:1) | Room Temp. | --- | High |
| FeTTPCl | 0.1 mol% | EtOH | Room Temp. | 2 h | >90 |
| CuO Nanoparticles | --- | DMSO | --- | --- | Good |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the adoption of these catalytic systems.
Synthesis of 2-Aryl-1-arylmethyl-1H-1,3-benzimidazoles using TBBDA or PBBS[1][2]
General Procedure: A mixture of o-phenylenediamine (1 mmol), and aromatic aldehyde (2 mmol) was prepared in acetonitrile (10 mL). To this solution, N,N,N',N'-tetrabromothis compound (TBBDA) (0.05 mmol) or Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) (0.1 g) was added. The reaction mixture was stirred at room temperature for the specified time (see Table 1). The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent was evaporated under reduced pressure. The crude product was then purified by recrystallization from ethanol to afford the pure 2-aryl-1-arylmethyl-1H-1,3-benzimidazole.
Synthesis of 2-Aryl-1-arylmethyl-1H-1,3-benzimidazoles using Oxalic Acid[8]
General Procedure: In a round-bottomed flask, a solution of o-phenylenediamine (1 mmol) and an aromatic aldehyde (2 mmol) was prepared in a 1:1 mixture of ethanol and water (10 mL). Oxalic acid (10 mol%) was added to the solution. The mixture was stirred at room temperature for 2.2 hours. After completion of the reaction, as indicated by TLC, the product was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting solid was purified by column chromatography on silica gel to yield the desired product.
Synthesis of 2-Aryl-1-arylmethyl-1H-1,3-benzimidazoles using Silica Sulfuric Acid[6]
General Procedure: To a mixture of o-phenylenediamine (1 mmol) and an aromatic aldehyde (2 mmol) in ethanol (10 mL), silica sulfuric acid (5 mol%) was added. The reaction mixture was stirred at room temperature for 2.2 hours. The catalyst was filtered off, and the solvent was removed under reduced pressure. The crude product was purified by recrystallization from ethanol to give the pure 2-aryl-1-arylmethyl-1H-1,3-benzimidazole.
Reaction Pathway and Logical Workflow
The following diagrams illustrate the generalized reaction pathway for the synthesis of benzimidazoles and a decision-making workflow for catalyst selection.
References
- 1. researchgate.net [researchgate.net]
- 2. The application of poly(N, N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N', N'-tetrabromothis compound as catalysts for one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines, and new reagents for synthesis of benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04450E [pubs.rsc.org]
- 6. Chemo selective one-pot synthesis of 2-aryl-1-arylmethyl-1<i>H</i>-benzimidazoles using Amberlite IR-120 - Arabian Journal of Chemistry [arabjchem.org]
Unambiguous Structure Validation of Benzene-1,3-disulfonamide Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. In the realm of benzene-1,3-disulfonamide derivatives, a class of compounds with significant therapeutic potential, unambiguous structural validation is a critical step in the journey from synthesis to application. This guide provides an objective comparison of X-ray crystallography, the gold standard for three-dimensional molecular structure determination, with alternative and complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Supported by experimental data and detailed protocols, this document serves as a practical resource for making informed decisions on structural validation strategies.
X-ray crystallography offers an unparalleled level of detail, providing a definitive 3D model of a molecule's solid-state conformation. This technique is crucial for resolving stereochemistry, conformational features, and intermolecular interactions within the crystal lattice. However, the requirement for a high-quality single crystal can be a significant bottleneck. In contrast, NMR spectroscopy provides invaluable information about the molecule's structure in solution, offering insights into its dynamic behavior. Mass spectrometry, on the other hand, provides precise molecular weight determination and fragmentation patterns that help confirm the molecular formula and connectivity. The synergistic use of these techniques often provides the most comprehensive structural characterization.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for the structural validation of this compound derivatives depends on the specific information required, the nature of the sample, and the available instrumentation. While X-ray crystallography provides the most definitive structural information, NMR and MS are indispensable tools for routine characterization and confirmation of synthesis.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules |
| Sample Type | Single crystal | Solution | Solid or solution |
| Information Obtained | 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing | Chemical environment of nuclei, connectivity, stereochemistry in solution | Molecular weight, elemental composition, fragmentation patterns |
| Key Advantages | Unambiguous 3D structure determination.[1] | Non-destructive, provides data on solution-state structure and dynamics. | High sensitivity, provides exact molecular weight. |
| Key Limitations | Requires a suitable single crystal, which can be difficult to obtain. | Can be complex to interpret for large molecules, less definitive for absolute stereochemistry. | Provides limited information on 3D structure and stereochemistry. |
Quantitative Data Comparison
The following tables present representative quantitative data obtained from the analysis of this compound derivatives using X-ray crystallography, NMR spectroscopy, and mass spectrometry.
Table 1: Representative X-ray Crystallographic Data for a this compound Derivative
| Parameter | Value | Reference |
| Crystal System | Triclinic | [1] |
| Space Group | P-1 | [1] |
| Unit Cell Dimensions | a = 9.1558(5) Å, b = 9.9077(5) Å, c = 16.1367(8) Å | [1] |
| α = 91.329(3)°, β = 98.192(3)°, γ = 101.108(3)° | [1] | |
| Resolution | 0.71073 Å | [1] |
| R-factor | R1 = 0.0463, wR2 = 0.0991 | [1] |
| S-O Bond Length | 1.424 Å | [1] |
| C-S Bond Length | 1.783 Å | [1] |
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a this compound Derivative
| Nucleus | Chemical Shift (ppm) |
| ¹H (Aromatic) | 7.5 - 8.5 |
| ¹H (NH₂) | 7.0 - 7.5 |
| ¹³C (Aromatic) | 120 - 150 |
| ¹³C (C-S) | 140 - 145 |
Table 3: Representative Mass Spectrometry Data for a this compound Derivative
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| [M+H]⁺ | Dependent on specific derivative |
| Key Fragmentation Ion (Loss of SO₂) | [M+H - 64]⁺ |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, methanol, or acetone).
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures. This refinement process minimizes the difference between the observed and calculated structure factors to yield an accurate 3D model of the molecule.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound derivative is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
Data Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the structure of the molecule in solution.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the this compound derivative is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The solution is introduced into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). A full scan mass spectrum is acquired to determine the molecular weight. Tandem mass spectrometry (MS/MS) experiments are then performed to induce fragmentation and obtain a characteristic fragmentation pattern.
-
Data Analysis: The mass spectra are analyzed to determine the accurate mass of the molecular ion and to identify the major fragment ions. The fragmentation pattern provides valuable information about the different structural motifs within the molecule. A common fragmentation pathway for sulfonamides involves the loss of sulfur dioxide (SO₂).
Visualization of Validation Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflow for X-ray crystallography and a comparison of the logical workflows for the different validation techniques.
References
Safety Operating Guide
Proper Disposal of Benzene-1,3-disulfonamide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Benzene-1,3-disulfonamide, a solid organic compound. The following protocols are based on general best practices for laboratory chemical waste management and information derived from safety data sheets of structurally similar compounds.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Engineering Controls:
-
Work in a well-ventilated area to avoid inhalation of any dust particles.
In the event of accidental exposure, follow these first-aid measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
After skin contact: Wash the affected area with soap and water.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water and seek medical attention.
Step-by-Step Disposal Procedure
The disposal of this compound should be carried out in accordance with all local, state, and federal regulations. As this compound is a solid and not classified as an acutely hazardous waste, the following general procedure for solid chemical waste is recommended.
Step 1: Waste Identification and Collection
-
Unused or waste this compound should be collected in a designated, properly labeled waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
Step 2: Containerization
-
Use a clean, dry, and chemically compatible container with a secure lid.
-
The container should be clearly labeled as "Hazardous Waste" or with the specific chemical name, "this compound."
-
Include the date when the waste was first added to the container.
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
Step 4: Arrange for Pickup and Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide them with the full chemical name and any other relevant information.
Spill Cleanup:
-
In case of a spill, avoid generating dust.
-
Carefully sweep the solid material into a designated waste container.
-
Clean the spill area with a damp cloth, and dispose of the cleaning materials as chemical waste.
Quantitative Data Summary
The following table summarizes the available physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₄S₂ | [3] |
| Molecular Weight | 236.27 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 233.0 to 237.0 °C | [3] |
| Boiling Point | 535.3 °C at 760 mmHg | [3] |
| Flash Point | 277.5 °C | [3] |
| Density | 1.603 g/cm³ | [3] |
| Solubility in Water | Information not available. Related compound Benzene-1,3-disulfonic acid is highly soluble.[5] |
Experimental Protocols and Workflows
To ensure clarity and adherence to safety procedures, the following diagrams illustrate the key decision-making and operational workflows for the proper disposal of this compound.
Caption: Decision workflow for classifying and initiating the disposal process.
References
- 1. Disodium 1,3-benzenedisulfonate | C6H4Na2O6S2 | CID 71577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-6-chloro-1,3-benzenedisulfonamide | C6H8ClN3O4S2 | CID 67136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. solubilityofthings.com [solubilityofthings.com]
Essential Safety and Operational Guide for Handling Benzene-1,3-disulfonamide
Disclaimer: No specific Safety Data Sheet (SDS) for Benzene-1,3-disulfonamide (CAS No. 3701-01-7) was found in the available resources. The following guidance is based on the safety information for closely related sulfonamide compounds and general laboratory safety protocols. It is imperative to treat this compound with a high degree of caution and to handle it as a potentially hazardous substance. This guide should be used as a starting point for a comprehensive risk assessment before any handling.
I. Hazard Identification and Precautionary Measures
While specific hazard data for this compound is not available, related sulfonamide compounds are known to cause skin and eye irritation.[1] Therefore, it is prudent to assume this compound may have similar properties.
Precautionary Statements:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands and face thoroughly after handling.[1]
-
Wear appropriate personal protective equipment (PPE).[1]
-
Ensure adequate ventilation or work in a designated fume hood.[1]
-
Prevent the dispersion of dust.[1]
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on general guidance for handling hazardous chemicals.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to prevent eye contact. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use and change them frequently. |
| Body Protection | Laboratory Coat | A full-length laboratory coat with sleeves should be worn and kept fastened. |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is necessary. |
III. Operational Plan: Step-by-Step Handling Procedure
This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.
1. Preparation and Area Setup:
- Ensure a certified chemical fume hood is operational.
- Verify the accessibility of an emergency eyewash station and safety shower.
- Clear the workspace of any non-essential items.
- Assemble all necessary equipment (e.g., glassware, spatulas, weighing paper) within the fume hood.
2. Weighing and Transfer:
- Perform all weighing and transfer operations within the fume hood to contain any dust.
- Use a spatula for transferring the solid material.
- Handle the compound gently to minimize the generation of airborne dust.
3. Dissolution and Reaction:
- If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
- Ensure all containers are appropriately labeled with the chemical name and any known hazards.
4. Post-Handling:
- Decontaminate all equipment and surfaces that may have come into contact with the chemical.
- Properly dispose of all waste materials as outlined in the disposal plan.
- Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
IV. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
| Waste Stream | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., weighing paper, gloves) | Place in a designated, sealed hazardous waste bag or container. |
| Solutions of this compound | Collect in a labeled, sealed container for liquid hazardous waste. Do not mix with incompatible waste streams. |
General Disposal Guidelines:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Never dispose of chemical waste down the drain.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
